2-(Ethylthio)-5-nitropyridine
Description
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Properties
IUPAC Name |
2-ethylsulfanyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-12-7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPUTNNENYPAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444988 | |
| Record name | 2-(Ethylthio)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107756-05-8 | |
| Record name | 2-(Ethylthio)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethylthio)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Ethylthio)-5-nitropyridine, a key intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.
Introduction
This compound is a substituted pyridine derivative of significant interest in the field of medicinal chemistry. The presence of the electron-withdrawing nitro group and the versatile ethylthio moiety makes it a valuable building block for the synthesis of a variety of more complex molecules with potential therapeutic applications. The core structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.
Synthesis of this compound
The most common and efficient synthetic route to this compound involves a two-step process. The first step is the synthesis of the key precursor, 2-chloro-5-nitropyridine. The second step is the nucleophilic aromatic substitution of the chloro group with an ethylthio group.
Step 1: Synthesis of 2-Chloro-5-nitropyridine
Several methods have been reported for the synthesis of 2-chloro-5-nitropyridine. A common approach starts from 2-aminopyridine, which undergoes nitration followed by a Sandmeyer-type reaction. An alternative, high-yield method involves the chlorination of 2-hydroxy-5-nitropyridine.[1]
Reaction Scheme for Step 1 (from 2-aminopyridine):
Caption: Synthesis of 2-chloro-5-nitropyridine from 2-aminopyridine.
Step 2: Synthesis of this compound
The final step involves the reaction of 2-chloro-5-nitropyridine with a source of the ethylthiolate nucleophile, typically sodium ethanethiolate, generated in situ from ethanethiol and a base like sodium hydroxide or sodium ethoxide.
Reaction Scheme for Step 2:
Caption: Synthesis of this compound.
Experimental Protocols
Synthesis of 2-Chloro-5-nitropyridine (from 2-Hydroxy-5-nitropyridine)[1]
This protocol is adapted from a high-yield patent procedure.
-
To a stirred solution of 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol) in phosphorus oxychloride (50 mL) is slowly added phosphorus pentachloride (25.0 g, 0.12 mol).
-
The reaction mixture is heated to 100-105 °C and stirred for 5 hours.
-
After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled and carefully poured into ice water (120 g) with vigorous stirring.
-
The aqueous solution is neutralized to pH 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
The product is extracted with dichloromethane (3 x 60 mL).
-
The combined organic layers are washed with saturated brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield 2-chloro-5-nitropyridine as a yellow solid.
Synthesis of this compound
This protocol is adapted from the procedure for the synthesis of the analogous 2-(methylthio)-5-nitropyridine.
-
In a round-bottom flask, dissolve sodium hydroxide (1.32 g, 0.033 mol) in ethanol (60 mL) with gentle heating.
-
To this solution, add ethanethiol (2.05 g, 0.033 mol).
-
Add 2-chloro-5-nitropyridine (4.75 g, 0.03 mol) to the solution and stir the mixture at room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization from ethanol to afford this compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.
Physical Properties
| Property | Value |
| CAS Number | 107756-05-8 |
| Molecular Formula | C₇H₈N₂O₂S |
| Molecular Weight | 184.22 g/mol |
| Appearance | Expected to be a yellow solid |
| Melting Point | Not available in the searched literature |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on analysis of closely related compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | d | 1H | H-6 (Pyridine) |
| ~8.3 | dd | 1H | H-4 (Pyridine) |
| ~7.3 | d | 1H | H-3 (Pyridine) |
| ~3.3 | q | 2H | -S-CH₂ -CH₃ |
| ~1.4 | t | 3H | -S-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~141 | C-5 (Pyridine) |
| ~133 | C-4 (Pyridine) |
| ~122 | C-3 (Pyridine) |
| ~28 | -S -CH₂-CH₃ |
| ~14 | -S-CH₂-CH₃ |
Table 3: Predicted FT-IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2970-2850 | C-H stretch (aliphatic) |
| ~1590, ~1470 | C=C and C=N stretch (pyridine ring) |
| ~1520, ~1350 | N-O stretch (nitro group) |
| ~1300-1200 | C-N stretch |
| ~700-600 | C-S stretch |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z Value | Interpretation |
| 184 | Molecular ion [M]⁺ |
| 155 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 138 | [M - NO₂]⁺ (Loss of nitro group) |
| 123 | [M - C₂H₅ - S]⁺ (Loss of ethyl and sulfur) |
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The straightforward synthesis and the potential for further chemical modification make this compound an attractive scaffold for the development of novel bioactive compounds.
References
An In-depth Technical Guide to the Chemical Properties of 2-(Ethylthio)-5-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Ethylthio)-5-nitropyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of pyridine, its structure incorporates a thioether and a nitro group, functionalities that impart unique electronic properties and reactivity. The pyridine ring is a common scaffold in pharmaceuticals, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The presence of the strongly electron-withdrawing nitro group, positioned para to the ethylthio substituent, significantly influences the electron density of the pyridine ring, making the compound susceptible to specific chemical transformations.
This guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, a representative synthesis protocol, key reactivity patterns, and the biological context provided by related compounds.
Physicochemical and Computed Properties
Quantitative data for this compound is primarily based on its molecular formula and computational models. Experimental data such as melting and boiling points are not widely reported in publicly available literature.
| Property | Value | Source |
| CAS Number | 107756-05-8 | [3] |
| Molecular Formula | C₇H₈N₂O₂S | [4] |
| Molecular Weight | 184.22 g/mol | [3][4] |
| Canonical SMILES | CCSC1=NC=C(C=C1)--INVALID-LINK--=O | [3] |
| MDL Number | MFCD13190434 | [3] |
| Storage | Sealed in dry, room temperature | [3] |
Note: For the closely related analog, 2-(Methylthio)-5-nitropyridine, a boiling point of 309.9 °C at 760 mmHg and a density of 1.35 g/cm³ have been reported, which may serve as an estimate.[5]
Synthesis and Characterization
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This common pathway in pyridine chemistry involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine ring by an appropriate nucleophile.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on established methods for the synthesis of analogous alkylthio-pyridines.[6][7]
Reaction Scheme: 2-Chloro-5-nitropyridine + Sodium ethanethiolate → this compound + Sodium chloride
Reagents and Materials:
-
2-Chloro-5-nitropyridine
-
Ethanethiol (EtSH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Sodium Ethanethiolate: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add ethanethiol (1.1 equivalents) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium ethanethiolate.
-
Substitution Reaction: Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the prepared sodium ethanethiolate solution at room temperature.
-
Stir the resulting reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Synthesis Workflow Diagram
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 107756-05-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [chemicalbook.com]
- 5. 2-(Methylthio)-5-nitropyridine|lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
Spectroscopic Analysis of 2-(Ethylthio)-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 2-(Ethylthio)-5-nitropyridine based on its functional groups and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.2 - 9.0 | d | 1H | H-6 (Pyridine) |
| ~8.4 - 8.2 | dd | 1H | H-4 (Pyridine) |
| ~7.4 - 7.2 | d | 1H | H-3 (Pyridine) |
| ~3.3 - 3.1 | q | 2H | -S-CH₂ -CH₃ |
| ~1.4 - 1.2 | t | 3H | -S-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 160 | C-2 (Pyridine, C-S) |
| ~155 - 150 | C-6 (Pyridine) |
| ~145 - 140 | C-5 (Pyridine, C-NO₂) |
| ~135 - 130 | C-4 (Pyridine) |
| ~120 - 115 | C-3 (Pyridine) |
| ~30 - 25 | -S-CH₂ -CH₃ |
| ~15 - 10 | -S-CH₂-CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1470 | Medium-Strong | Pyridine Ring C=C and C=N Stretching |
| ~1530, ~1350 | Strong | Asymmetric and Symmetric NO₂ Stretching[1] |
| ~1300 - 1200 | Medium-Strong | C-S Stretch |
| ~850 - 800 | Strong | C-H Out-of-Plane Bending (Pyridine) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 184 | [M]⁺ (Molecular Ion) |
| 155 | [M - C₂H₅]⁺ |
| 138 | [M - NO₂]⁺ |
| 111 | [M - C₂H₅ - NO₂]⁺ |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
Detailed Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for an organic compound such as this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[2]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] The mixture should be homogenous. Press the mixture into a transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid in a volatile solvent like methylene chloride or acetone.[4] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or a blank KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[5] The solution should be free of any particulate matter.[5]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules.[6] For more sensitive or less volatile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.[6][7]
-
Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6] The detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Enigma: The Biological Profile of 2-(Ethylthio)-5-nitropyridine - A Review of the Current Landscape
For Immediate Release
[City, State] – [Date] – An extensive review of the current scientific literature reveals a significant knowledge gap concerning the specific biological mechanism of action for the compound 2-(Ethylthio)-5-nitropyridine (ETNP). While the synthesis of this and related compounds is documented, detailed studies elucidating its molecular targets, effects on signaling pathways, and quantitative efficacy in biological systems are not publicly available. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals by summarizing the existing knowledge on the synthesis of ETNP and contextualizing its potential biological activities based on the broader classes of nitropyridines and 2-thio-substituted pyridines.
Synthetic Pathways to this compound
The synthesis of 2-(alkylthio)-5-nitropyridines is generally accomplished through the S-alkylation of a 2-mercapto-5-nitropyridine precursor. A common synthetic strategy involves the deprotonation of the thiol group with a base, such as sodium hydroxide, to form a thiolate anion, which then acts as a nucleophile. Subsequent reaction with an ethylating agent, for instance, ethyl iodide or diethyl sulfate, yields the desired this compound product. A similar methodology has been described for the synthesis of 2-(methylthio)-5-nitro-pyridine, where 2-mercapto-5-nitro-pyridine is treated with sodium hydroxide and then dimethylsulfate.
Nitropyridine derivatives are recognized as valuable intermediates in the synthesis of a wide array of heterocyclic compounds with demonstrated biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1]
The Biological Activity Landscape of Related Compound Classes
In the absence of direct biological data for ETNP, an examination of its parent structural classes—nitropyridines and 2-thio-substituted pyridines—can provide valuable insights into its potential pharmacological profile.
The Diverse Roles of Nitropyridines
The nitropyridine moiety is a key pharmacophore in a multitude of biologically active compounds:
-
Antimicrobial and Antiparasitic Potential: A range of nitropyridine derivatives have been investigated for their chemotherapeutic properties. For example, certain 2-nitropyridines have demonstrated systemic effects against the protozoan parasite Entamoeba histolytica, while some 3-nitropyridines have shown activity against trichomonads.[2] Furthermore, the related compound 4-nitropyridine-N-oxide has been shown to inhibit quorum sensing in the bacterium Pseudomonas aeruginosa, a mechanism critical for its virulence.[3]
-
Anticancer Applications: The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, and its derivatives are integral to the design of many anticancer agents.[4][5] Nitropyridine-containing molecules have been synthesized and evaluated for their antiproliferative activities.[1]
-
Agrochemical Uses: The biological activity of nitropyridines extends to agriculture, where certain derivatives have been developed for use as herbicides.
The Influence of the 2-Thio-Substituent
The incorporation of a thioether linkage at the 2-position of the pyridine ring is known to confer a variety of pharmacological activities:
-
Central Nervous System Effects: Research into thioalkyl pyridine derivatives has suggested potential psychotropic effects, including anticonvulsant, sedative, and anxiolytic properties.[6]
-
Anti-inflammatory Activity: Certain 2-[(phenylthio)methyl]pyridine derivatives have been reported to possess anti-inflammatory properties.[7]
-
Antiproliferative Activity: Pyridine-2(1H)-thione derivatives have served as versatile synthons for the creation of novel compounds with antiproliferative effects against cancer cell lines.[4]
Current Limitations and Future Directions
This review highlights that while the chemical synthesis of this compound is well within the capabilities of modern organic chemistry, its biological profile remains uncharacterized. The core requirements for a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of such information in the peer-reviewed scientific literature.
For the scientific and drug development community, this represents a clear and significant knowledge gap. The diverse and potent biological activities of the broader nitropyridine and 2-thio-substituted pyridine classes suggest that this compound may possess unique and potentially valuable pharmacological properties. Therefore, this compound stands as a candidate for initial biological screening and subsequent mechanistic studies. Future research efforts are necessary to elucidate its molecular targets, define its mechanism of action, and quantify its biological effects to determine its potential as a therapeutic agent or research tool.
Due to the lack of specific data on signaling pathways and experimental workflows for this compound, the requested visualizations using Graphviz (DOT language) cannot be generated.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Chemotherapeutically effective nitro compounds. 3rd communication: nitropyridines, nitroimidazopyridines and related compounds (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Ethylthio)-5-nitropyridine: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 2-(Ethylthio)-5-nitropyridine, a nitroaromatic heterocyclic compound. While direct extensive research on this specific molecule is not widely published, this document extrapolates from the available scientific literature on closely related analogs to detail its probable synthesis, chemical properties, and potential biological significance for researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the class of nitropyridines, which are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1] The presence of the nitro group and the ethylthio substituent on the pyridine ring makes it a versatile building block for creating more complex chemical entities with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions, a key feature in its synthetic utility.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly accessible databases, its fundamental properties can be inferred.
| Property | Value | Source |
| Molecular Formula | C7H8N2O2S | [2] |
| Molecular Weight | 184.22 g/mol | [2] |
| IUPAC Name | This compound | Inferred |
| CAS Number | Not explicitly found, analog 2-(Methylthio)-5-nitropyridine has related entries. |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically deduced from established methods for analogous compounds, particularly its methylthio counterpart.[3] A probable and efficient synthetic route involves the S-alkylation of 5-nitro-2-pyridinethiol.
Proposed Synthesis of this compound
A likely synthetic pathway for this compound is initiated from 2-mercapto-5-nitropyridine. The thiol is deprotonated with a suitable base to form a thiolate anion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate.
dot
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is an adapted methodology for the synthesis of this compound based on the synthesis of 2-(Methylthio)-5-nitropyridine.[3]
Materials:
-
2-Mercapto-5-nitropyridine (1 equivalent)
-
Sodium hydroxide (1.1 equivalents)
-
Ethyl iodide (1.1 equivalents)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-mercapto-5-nitropyridine in an aqueous solution of sodium hydroxide with gentle heating.
-
To this solution, add ethyl iodide and shake the mixture vigorously.
-
The resulting precipitate is collected by filtration.
-
The crude product is recrystallized from ethanol to yield pure this compound.
Potential Biological Activity and Applications
While direct biological data for this compound is scarce, the broader class of nitropyridine derivatives has been investigated for a range of biological activities.[1] These compounds serve as crucial intermediates in the development of novel therapeutic agents.
Precursor for Bioactive Molecules
Nitropyridines are versatile precursors for a variety of heterocyclic systems with demonstrated antitumor, antiviral, and anti-neurodegenerative properties.[1] The ethylthio group can be further modified or act as a directing group in subsequent synthetic transformations, while the nitro group can be reduced to an amino group, opening up further avenues for derivatization.
Potential as Enzyme Inhibitors
Derivatives of nitropyridines have shown potential as inhibitors of various enzymes. For instance, certain 5-nitropyridin-2-yl derivatives have exhibited inhibitory activity against chymotrypsin and urease.[1] This suggests that this compound could be a scaffold for designing novel enzyme inhibitors.
dot
Caption: Potential derivatization and biological applications.
Representative Experimental Protocols for Biological Evaluation
To assess the potential biological activity of this compound and its derivatives, standard in vitro assays can be employed. The following are representative protocols adapted from the literature for evaluating related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the antiproliferative activity of a compound against cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.
Kinase Inhibition Assay (Example: ALK5 Inhibition)
This protocol is used to assess the inhibitory effect of a compound on a specific kinase.[4]
Procedure:
-
Reaction Setup: The kinase, a substrate, and the test compound at various concentrations are added to the wells of a microplate.
-
Reaction Initiation: The reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: A reagent is added to stop the reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ADP or phosphorylated substrate produced.
-
Measurement: The signal is measured using a plate reader, and the IC50 value is determined.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While direct studies on this molecule are limited, the extensive research on related nitropyridine derivatives provides a strong foundation for exploring its chemical reactivity and biological properties. The synthetic routes are accessible, and established protocols for biological evaluation can be readily applied to uncover its therapeutic potential. Further investigation into this and similar molecules is warranted to expand the arsenal of tools available for drug discovery and development.
References
Theoretical Insights into the Electronic Structure of 2-(Ethylthio)-5-nitropyridine: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of 2-(Ethylthio)-5-nitropyridine. In the absence of extensive experimental data in publicly accessible literature, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate its molecular geometry, electronic properties, and spectroscopic signatures. This approach serves as a powerful tool for predicting the molecule's reactivity, stability, and potential interactions in biological systems, offering valuable insights for drug design and development.
Molecular Structure and Computational Approach
This compound is a substituted pyridine derivative featuring an electron-donating ethylthio group at the 2-position and an electron-withdrawing nitro group at the 5-position. This substitution pattern is expected to create a significant intramolecular charge transfer, influencing the molecule's overall electronic properties and reactivity.
To investigate these characteristics, a computational study is proposed. The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CCSC1=NC=C(C=C1)--INVALID-LINK--[O-]. This structure serves as the input for quantum chemical calculations.
Computational Workflow
The proposed computational study follows a standard workflow for analyzing the electronic structure of organic molecules. This involves geometry optimization, frequency analysis, and the calculation of various electronic properties.
In-Depth Technical Guide: Solubility and Stability of 2-(Ethylthio)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylthio)-5-nitropyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its potential biological activities, which are often associated with the nitropyridine and thioether functional groups. A thorough understanding of its physicochemical properties, particularly solubility in common laboratory solvents and chemical stability under various conditions, is paramount for its successful application in research and development. Poor solubility can impede formulation and bioavailability, while instability can lead to degradation, loss of efficacy, and the formation of potentially toxic byproducts.
This guide outlines standardized protocols for the systematic evaluation of the solubility and stability of this compound, enabling researchers to generate reliable and reproducible data essential for its advancement as a lead compound or pharmacological tool.
Solubility Profile
The solubility of this compound is a critical parameter that influences its handling, formulation, and biological testing. The "like dissolves like" principle suggests that its solubility will be dependent on the polarity of the solvent. The presence of a polar nitro group and a basic pyridine nitrogen may confer some solubility in polar solvents, while the ethylthio group and the aromatic ring contribute to its nonpolar character, suggesting solubility in organic solvents.
Predicted Solubility
Based on its structure, this compound is expected to exhibit low solubility in aqueous media and higher solubility in common organic solvents. The following table provides a framework for recording experimentally determined solubility data.
Quantitative Solubility Data
The following table has been structured to summarize the quantitative solubility data for this compound in a selection of common laboratory solvents at standard temperature. It is recommended to perform these measurements experimentally using the protocol outlined in Section 2.3.
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |
| Water | 18.02 | 0.997 | 10.2 | TBD | TBD |
| Ethanol | 46.07 | 0.789 | 5.2 | TBD | TBD |
| Methanol | 32.04 | 0.792 | 6.6 | TBD | TBD |
| Isopropanol | 60.10 | 0.786 | 4.3 | TBD | TBD |
| Acetone | 58.08 | 0.791 | 5.1 | TBD | TBD |
| Acetonitrile | 41.05 | 0.786 | 6.2 | TBD | TBD |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | TBD | TBD |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | TBD | TBD |
| Dichloromethane (DCM) | 84.93 | 1.330 | 3.1 | TBD | TBD |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | 4.0 | TBD | TBD |
| TBD: To Be Determined experimentally. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]
Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24 to 72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the solid to settle.
-
Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
Data Analysis: The solubility is reported in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Stability Profile
The stability of this compound is crucial for its storage, handling, and use in experimental assays. Degradation can be influenced by factors such as pH, temperature, and light. Thioethers can be susceptible to oxidation, and nitroaromatic compounds can undergo reduction or photodegradation.
Potential Degradation Pathways
-
Hydrolysis: While the thioether linkage is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule.
-
Oxidation: The thioether moiety is susceptible to oxidation to the corresponding sulfoxide and sulfone, which could be promoted by oxidizing agents, light, or elevated temperatures.
-
Reduction: The nitro group can be reduced to nitroso, hydroxylamino, and amino functionalities. This is a common metabolic pathway and can also occur chemically.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light, leading to decomposition.
Stability Indicating Data
The following table should be used to record the results of stability studies. The percentage of the parent compound remaining after a specified time under various stress conditions is a key indicator of stability.
| Condition | Time (hours) | % this compound Remaining | Degradants Observed (if any) |
| pH Stability | |||
| 0.1 M HCl (pH ~1) | 24, 48, 72 | TBD | TBD |
| pH 4.0 Buffer | 24, 48, 72 | TBD | TBD |
| pH 7.4 Buffer (Physiological) | 24, 48, 72 | TBD | TBD |
| pH 9.0 Buffer | 24, 48, 72 | TBD | TBD |
| Temperature Stability | |||
| 40°C in pH 7.4 Buffer | 24, 48, 72 | TBD | TBD |
| 60°C in pH 7.4 Buffer | 24, 48, 72 | TBD | TBD |
| Photostability (ICH Q1B) | |||
| Solid State (exposed to light) | 24, 48, 72 | TBD | TBD |
| Solution (pH 7.4, exposed to light) | 2, 4, 8 | TBD | TBD |
| TBD: To Be Determined experimentally. |
Experimental Protocol: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.
Objective: To evaluate the stability of this compound under various stress conditions (pH, temperature, light).
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M for pH adjustment)
-
Phosphate or other suitable buffers (pH 4.0, 7.4, 9.0)
-
Temperature-controlled chambers/ovens
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl and pH 9.0 buffer.
-
Neutral/Buffered Conditions: Add an aliquot of the stock solution to pH 4.0 and pH 7.4 buffers.
-
Thermal Stress: Incubate the solutions from the buffered conditions at elevated temperatures (e.g., 40°C and 60°C). Protect these samples from light.
-
Photostability: Expose the solid compound and a solution in pH 7.4 buffer to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The exact time points may need to be adjusted based on the observed rate of degradation.
-
-
Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic samples).
-
Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A PDA detector is useful for assessing peak purity, and an MS detector can help in identifying the mass of potential degradants.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Caption: Workflow for conducting a forced degradation study to assess stability.
Conclusion
This technical guide provides a framework for the systematic investigation of the solubility and stability of this compound. The outlined experimental protocols, based on standard industry practices, will enable researchers to generate the critical data needed to support its development. Accurate solubility and stability data are foundational to the successful translation of a chemical entity from a laboratory curiosity to a viable candidate for further research and application.
References
Reactivity Profile of the Ethylthio Group in 2-(Ethylthio)-5-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the ethylthio group in 2-(ethylthio)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The presence of a strong electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, dictating the reactivity of the substituents. This document details the key transformations involving the ethylthio group and the nitro functionality, including nucleophilic aromatic substitution (SNAг), oxidation to the corresponding sulfoxide and sulfone, and the reduction of the nitro group. Detailed experimental protocols, quantitative data from analogous systems, and visualizations of reaction mechanisms and workflows are provided to support researchers in the effective utilization of this versatile chemical entity.
Introduction
Halogenated and substituted nitropyridines are pivotal building blocks in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine ring, exacerbated by the presence of a potent electron-withdrawing nitro group, renders these compounds susceptible to a variety of chemical transformations. This compound is a member of this class, featuring a reactive ethylthio group at the 2-position and a nitro group at the 5-position. This arrangement of functional groups provides a rich platform for a range of chemical modifications, making it a valuable synthon for the generation of diverse molecular scaffolds. Understanding the reactivity profile of the ethylthio group in this specific electronic context is crucial for its strategic application in multi-step syntheses. This guide will explore the three principal reactive pathways of this compound: nucleophilic aromatic substitution, oxidation of the sulfur atom, and reduction of the nitro group.
Reactivity Profile
The reactivity of this compound is primarily governed by the interplay between the electron-withdrawing nitro group and the pyridine nitrogen. This creates a highly electron-deficient aromatic system, activating it towards specific transformations.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 5-position strongly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. While the ethylthio group is not as facile a leaving group as a halogen, its departure can be induced under certain conditions, especially with potent nucleophiles or after oxidation to the more electron-withdrawing sulfonyl group. More commonly, the ethylthio group remains, and nucleophilic substitution may occur at other positions if they are suitably activated.
The general mechanism for SNAr on a 2-substituted-5-nitropyridine involves the formation of a resonance-stabilized Meisenheimer complex.
General mechanism for SNAr at the 2-position of this compound.
Reactions with strong nucleophiles such as primary and secondary amines can lead to the displacement of the ethylthio group, although this may require elevated temperatures. The reactivity is significantly enhanced if the ethylthio group is first oxidized to the corresponding sulfone (see Section 2.2), which is a much better leaving group.
Table 1: Representative Yields for SNAr of 2-Chloro-5-nitropyridine with Various Amines (Analogous System)
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~95 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Et₃N | Reflux | 3 | ~92 |
| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/H₂O | None | 80 | 2 | ~90 |
| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 6 | ~85 |
Data is representative of typical SNAr reactions on the analogous 2-chloro-5-nitropyridine system and serves as a guide for expected reactivity.[1]
Oxidation of the Ethylthio Group
The sulfur atom of the ethylthio group is susceptible to oxidation, yielding the corresponding sulfoxide and subsequently the sulfone. This transformation significantly alters the electronic properties of the substituent, making it more electron-withdrawing and increasing the positive charge on the adjacent carbon of the pyridine ring.
Oxidation pathway of the ethylthio group.
Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and Oxone®. The selective oxidation to the sulfoxide can be achieved by using one equivalent of the oxidizing agent at low temperatures, while the formation of the sulfone typically requires an excess of the oxidant and/or higher temperatures.
Table 2: Common Reagents for the Oxidation of Thioethers
| Oxidizing Agent | Target Product | Typical Conditions |
| m-CPBA (1.1 equiv) | Sulfoxide | CH₂Cl₂, 0 °C to rt |
| m-CPBA (>2.2 equiv) | Sulfone | CH₂Cl₂, rt |
| H₂O₂ / Catalyst | Sulfoxide or Sulfone | Varies with catalyst |
| Oxone® | Sulfoxide or Sulfone | CH₃CN/H₂O, rt |
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, a transformation that dramatically changes the electronic character of the pyridine ring. The resulting amino group is a strong electron-donating group, which can be further functionalized, for example, through diazotization or acylation. This reduction is a key step in the synthesis of many biologically active molecules.
Reduction of the nitro group.
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. Chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media are also effective and can offer better chemoselectivity in the presence of other reducible functional groups. Care must be taken to choose conditions that do not lead to the cleavage of the ethylthio group.
Table 3: Common Methods for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Solvent | Conditions | Notes |
| H₂ / Pd/C | Ethanol or Methanol | rt, atmospheric pressure | Highly efficient, may cause dehalogenation in analogous systems. |
| H₂ / Raney Ni | Ethanol or Methanol | rt, atmospheric pressure | Often used when dehalogenation is a concern. |
| Fe / NH₄Cl | Ethanol/H₂O | Reflux | Mild and often chemoselective. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | Effective for a wide range of substrates. |
Experimental Protocols
The following protocols are generalized procedures adapted from literature for analogous systems and may require optimization for this compound.
Synthesis of this compound
This procedure is adapted from the synthesis of 2-(methylthio)-5-nitropyridine.
-
Materials: 2-Mercapto-5-nitropyridine, sodium hydroxide, ethyl iodide (or diethyl sulfate), water, ethanol.
-
Procedure:
-
Dissolve 2-mercapto-5-nitropyridine (1.0 equiv) in an aqueous solution of sodium hydroxide (1.1 equiv). Gentle heating may be required.
-
To the resulting solution, add ethyl iodide or diethyl sulfate (1.1 equiv) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to afford pure this compound.
-
Oxidation to 2-(Ethylsulfinyl)-5-nitropyridine (Sulfoxide)
-
Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated aqueous NaHCO₃, saturated aqueous Na₂SO₃, brine, anhydrous MgSO₄.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equiv) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify the product by column chromatography on silica gel.
-
Oxidation to 2-(Ethylsulfonyl)-5-nitropyridine (Sulfone)
-
Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA, >2.2 equiv), dichloromethane (DCM), saturated aqueous NaHCO₃, saturated aqueous Na₂SO₃, brine, anhydrous MgSO₄.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM.
-
Add m-CPBA (>2.2 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material and sulfoxide intermediate are consumed.
-
Follow the workup and purification procedure described in section 3.2.
-
Reduction to 5-Amino-2-(ethylthio)pyridine
-
Materials: this compound, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol, ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.
-
Procedure:
-
To a solution of this compound (1.0 equiv) in ethanol, add SnCl₂·2H₂O (4-5 equiv).
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ until the solution is basic (pH ~8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or recrystallization.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent modification of this compound.
References
Role of the nitro group in the reactivity of 2-substituted pyridines
An In-depth Technical Guide on the Role of the Nitro Group in the Reactivity of 2-Substituted Pyridines
Introduction
Pyridine is a fundamental heterocyclic aromatic compound, the nitrogen atom of which renders the ring electron-deficient compared to benzene. This inherent electron deficiency, coupled with the electronegativity of the nitrogen atom, makes pyridine and its derivatives less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. The introduction of a nitro group (NO₂), one of the most powerful electron-withdrawing groups, into the pyridine ring dramatically alters its chemical reactivity.
When positioned at the 2-position, the nitro group's influence is particularly profound. It serves as a potent activating group for nucleophilic aromatic substitution (SₙAr) and a strong deactivating group for electrophilic aromatic substitution.[1] This dual role makes 2-nitropyridine and its derivatives exceptionally valuable intermediates in the synthesis of a wide array of functionalized heterocyclic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] This guide provides a detailed exploration of the electronic effects, reaction mechanisms, and synthetic applications governed by the 2-nitro group in pyridine chemistry.
Core Principle: Electronic Effects of the 2-Nitro Group
The reactivity of 2-nitropyridine is dictated by the powerful electron-withdrawing nature of the nitro group, which operates through two primary electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma (σ) bond framework.
-
Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the pyridine ring onto its oxygen atoms. This effect is most pronounced at the positions ortho and para to the nitro group.
Together, these effects create a significant electron deficiency across the pyridine ring, particularly at the carbon atoms ortho (position 3) and para (position 5) to the nitro group. This severe reduction in electron density is the primary reason for the heightened reactivity of the ring towards nucleophiles and its deactivation towards electrophiles.[1]
The logical relationship between the electronic properties of the nitro group and the resulting reactivity of the pyridine ring can be summarized as follows:
Enhanced Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
The most significant consequence of placing a nitro group at the 2-position of a pyridine ring is the dramatic activation towards nucleophilic aromatic substitution (SₙAr). This is particularly true when a good leaving group, such as a halogen, is also present on the ring.
Mechanism of Activation
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group facilitates this process by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex).
-
Stabilization: The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
The stabilization of the Meisenheimer complex by the 2-nitro group is key to the high reactivity of these substrates.
Quantitative Data on SₙAr Reactions
The presence of the nitro group enables SₙAr reactions to proceed under relatively mild conditions with high efficiency. The following table summarizes data from studies on the nucleophilic substitution of various 2-nitropyridine derivatives.
| Substrate | Nucleophile | Conditions | Reaction Time | Yield (%) | Reference |
| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride | 140°C | 1-30 min | 70-89% | [4] |
| 3-Methyl-2-nitropyridine | [¹⁸F]Fluoride | 140°C | 1-30 min | 70-89% | [4] |
| 3-Methoxy-6-methyl-2-nitropyridine | [¹⁸F]Fluoride | 140°C, 30 min | 30 min | 81 ± 1% | [4] |
| 2-Methyl-3,5-dinitropyridine | Thiolates | 50°C, 1 h | 1 h | Good | [5] |
| 2-Styryl-3,5-dinitropyridines | Thiolates | 50°C, 1 h | 1 h | Good | [5] |
Experimental Protocols
Protocol: Synthesis of a 2-Substituted-3-nitropyridine via SₙAr
This protocol provides a general method for the substitution of a chlorine atom in 2-chloro-3-nitropyridine with a sulfur nucleophile, adapted from literature procedures.[3][5]
Materials and Reagents:
-
2-Chloro-3-nitropyridine derivative (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-chloro-3-nitropyridine derivative, potassium carbonate, and anhydrous DMF.
-
Addition of Nucleophile: Add the thiol to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-80°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-thioether-3-nitropyridine product.
Deactivation in Electrophilic Aromatic Substitution
The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the ring nitrogen.[6][7] The addition of a powerful nitro group at the 2-position further deactivates the ring, making electrophilic substitution exceedingly difficult.[1]
Under the strongly acidic conditions required for many electrophilic substitutions (e.g., nitration, sulfonation), the basic nitrogen atom of the pyridine ring is protonated. This forms a pyridinium cation, which is even more severely deactivated towards attack by electrophiles.[8] Consequently, forcing conditions such as high temperatures are required, and even then, the yields are often very low.[7]
Vicarious Nucleophilic Substitution (VNS)
Beyond classical SₙAr, 2-nitropyridines are excellent substrates for Vicarious Nucleophilic Substitution (VNS). VNS is a powerful method for the direct C-H functionalization of electron-deficient aromatic rings.[9] In this reaction, a nucleophile carrying a leaving group attacks a C-H position on the nitropyridine ring (typically ortho or para to the nitro group). This is followed by a base-induced β-elimination of the leaving group to yield a formally substituted product.[9][10] This reaction provides a direct route to alkylated or aminated nitropyridines without the pre-installation of a leaving group on the ring.[9]
Conclusion
The nitro group at the 2-position of a pyridine ring is a dominant controller of its reactivity. Its powerful electron-withdrawing effects profoundly deactivate the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution reactions. This activation, particularly for SₙAr and VNS, is synthetically invaluable, providing reliable and high-yielding pathways to a diverse range of substituted pyridines. The ability to readily displace leaving groups or even the nitro group itself makes 2-nitropyridine derivatives essential building blocks for researchers in medicinal chemistry and materials science, enabling the construction of complex molecular architectures with desired biological or physical properties.
References
- 1. 2-Nitropyridine Research Chemical|High-Purity Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Potential Biological Targets of 2-(Ethylthio)-5-nitropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological targets of derivatives of 2-(Ethylthio)-5-nitropyridine. While direct research on this specific scaffold is emerging, this document synthesizes findings from structurally related 5-nitropyridine-2-thio and 5-nitropyridin-2-yl analogs to elucidate likely enzymatic and cellular targets. The information presented herein is intended to guide further research and drug development efforts in oncology, inflammatory diseases, and infectious agents.
Overview of Biological Activities
Derivatives of 5-nitropyridine featuring a sulfur linkage at the 2-position have demonstrated a range of biological activities. The electron-withdrawing nature of the nitro group at the 5-position, combined with the thioether at the 2-position, appears to be a key pharmacophore. Documented activities for analogous compounds include enzyme inhibition and anticancer effects.
Quantitative Data on Biological Targets
The following tables summarize the quantitative data for biological targets identified for compounds structurally related to this compound.
Table 1: Enzyme Inhibition Data
| Compound Class | Target Enzyme | Test Compound/Derivative | IC50 Value |
| 5-Nitropyridin-2-yl Derivative | Chymotrypsin | 5-(5-Nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 8.67 ± 0.1 µM[1] |
| 5-Nitropyridin-2-yl Derivative | Urease | 5-(5-Nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 29.21 ± 0.98 µM[1] |
| 5-Nitropyridinethiolate Complex | cGMP Phosphodiesterase (PDE) | (N₂H₅)⁺[Fe(SR)₂(NO)₂]⁻ (R = 5-nitropyridin-2-yl) | Activity noted, specific IC50 not provided[1] |
| 5-Nitropyridinethiolate Complex | Sarcoplasmic Reticulum Ca²⁺-ATPase | (N₂H₅)⁺[Fe(SR)₂(NO)₂]⁻ (R = 5-nitropyridin-2-yl) | Activity noted, specific IC50 not provided[1] |
Table 2: Anticancer Activity Data
| Compound Class | Cell Line | Test Compound/Derivative | IC50 Value |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one | MCF-7 (Breast Cancer) | Derivative 35a (R = OMe) | 6.41 µM[2] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one | HepG2 (Liver Cancer) | Piperidine derivative 35d | 7.63 µM[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound derivatives and a general workflow for identifying and characterizing their biological targets.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Urease Inhibition Assay
Principle: This assay determines the inhibitory effect of a compound on the urease-catalyzed hydrolysis of urea to ammonia. The amount of ammonia produced is quantified spectrophotometrically using the indophenol method.
Protocol:
-
Prepare a reaction mixture containing 25 µL of urease enzyme solution and 55 µL of buffer (e.g., phosphate buffer, pH 7.0).
-
Add 5 µL of the test compound solution (dissolved in a suitable solvent like DMSO, followed by dilution in buffer) to the reaction mixture.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding 100 µL of urea solution.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction and measure the ammonia production using the indophenol method. This typically involves the addition of a phenol-nitroprusside reagent followed by an alkaline hypochlorite solution, leading to the formation of a colored indophenol complex.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition relative to a control without the inhibitor. IC50 values are determined by testing a range of inhibitor concentrations.
Chymotrypsin Inhibition Assay
Principle: This assay measures the inhibition of the proteolytic activity of chymotrypsin using a specific chromogenic or fluorogenic substrate.
Protocol:
-
Prepare a reaction buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂).
-
In a cuvette or microplate well, add the reaction buffer and a solution of the chymotrypsin substrate (e.g., N-Benzoyl-L-Tyrosine Ethyl Ester, BTEE).
-
Add the test compound at various concentrations.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding a solution of α-chymotrypsin.
-
Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a spectrophotometer or fluorometer. For BTEE, the increase in absorbance is monitored at 256 nm.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
cGMP Phosphodiesterase (PDE) Inhibition Assay
Principle: This assay quantifies the ability of a compound to inhibit the hydrolysis of cyclic guanosine monophosphate (cGMP) to guanosine monophosphate (GMP) by a specific PDE isozyme.
Protocol (using [³H]-cGMP):
-
The assay is performed in two steps. In the first step, the PDE enzyme hydrolyzes [³H]-cGMP to [³H]-GMP.
-
Prepare a reaction mixture containing the PDE enzyme in an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM MgCl₂, 5 mM 2-mercaptoethanol).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a solution of [³H]-cGMP.
-
Incubate the reaction mixture at 30°C for a specified time.
-
In the second step, the reaction is terminated, and the [³H]-GMP is converted to [³H]-guanosine by the addition of snake venom nucleotidase.
-
The [³H]-guanosine is separated from the unreacted [³H]-cGMP using anion-exchange chromatography.
-
The amount of [³H]-guanosine is quantified by scintillation counting.
-
The percentage of inhibition is calculated, and IC50 values are determined.
Ca²⁺-ATPase Inhibition Assay
Principle: This colorimetric assay measures the inhibition of Ca²⁺-ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Protocol:
-
Prepare a reaction mixture containing the source of Ca²⁺-ATPase (e.g., sarcoplasmic reticulum vesicles) in a buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 100 mM KCl, 5 mM MgCl₂).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by adding a solution that stops the enzyme and allows for the colorimetric detection of Pi. A common reagent is a malachite green-molybdate solution, which forms a colored complex with Pi.
-
Measure the absorbance of the complex at a specific wavelength (e.g., 660 nm).
-
A control reaction without Ca²⁺ (chelated with EGTA) is run to determine the basal, non-Ca²⁺-dependent ATPase activity, which is then subtracted.
-
Calculate the percentage of inhibition of Ca²⁺-ATPase activity and determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol for MCF-7 and HepG2 Cell Lines:
-
Seed MCF-7 or HepG2 cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
The available evidence suggests that derivatives of this compound are likely to exhibit inhibitory activity against a range of enzymes, including proteases, ureases, and phosphodiesterases, as well as possess anticancer properties. The provided data and protocols serve as a foundational resource for researchers to further investigate the therapeutic potential of this chemical scaffold. Future work should focus on synthesizing and screening a library of this compound derivatives to identify specific and potent inhibitors for validated biological targets.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-(Ethylthio)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis, particularly for the functionalization of electron-deficient aromatic and heteroaromatic systems. The pyridine ring, when substituted with a strong electron-withdrawing group such as a nitro group, becomes highly activated towards nucleophilic attack. This application note provides a detailed protocol for the SNAr reaction on 2-(Ethylthio)-5-nitropyridine, a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The ethylthio group at the 2-position serves as a suitable leaving group, allowing for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.
The reaction proceeds through a well-established addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The presence of the nitro group at the 5-position is crucial for stabilizing this intermediate, thereby facilitating the substitution reaction. These reactions are instrumental in drug discovery and development for creating libraries of substituted 5-nitropyridine derivatives for screening and lead optimization.
General Reaction Mechanism
The nucleophilic aromatic substitution on this compound follows a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring and onto the electron-withdrawing nitro group. In the second step, the ethylthiolate leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.
Caption: General mechanism of the SNAr reaction on this compound.
Experimental Workflow
The general workflow for the nucleophilic aromatic substitution on this compound involves reaction setup, monitoring, workup, and purification of the final product.
Caption: Experimental workflow for the SNAr synthesis.
Data Presentation
The following tables provide representative, albeit generalized, reaction conditions and expected outcomes for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. Note that the ethylthio group is a less reactive leaving group than a halide; therefore, reaction times may be longer and temperatures higher compared to analogous reactions with 2-chloro-5-nitropyridine.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Expected Product |
| Piperidine | DMF | K₂CO₃ | 80-100 | 4-8 | 2-(Piperidin-1-yl)-5-nitropyridine |
| Morpholine | DMSO | Et₃N | 80-100 | 4-8 | 4-(5-Nitropyridin-2-yl)morpholine |
| Aniline | DMF | K₂CO₃ | 100-120 | 6-12 | N-(5-Nitropyridin-2-yl)aniline |
| Benzylamine | Acetonitrile | K₂CO₃ | Reflux | 6-12 | N-Benzyl-5-nitropyridin-2-amine |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile (Alkoxide) | Solvent | Base | Temperature (°C) | Time (h) | Expected Product |
| Sodium Methoxide | Methanol | NaOMe | Reflux | 2-6 | 2-Methoxy-5-nitropyridine |
| Sodium Ethoxide | Ethanol | NaOEt | Reflux | 2-6 | 2-Ethoxy-5-nitropyridine |
| Phenol | DMF | K₂CO₃ | 100-120 | 8-16 | 5-Nitro-2-phenoxypyridine |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile (Thiolate) | Solvent | Base | Temperature (°C) | Time (h) | Expected Product |
| Sodium thiophenoxide | DMF | NaH | 25-50 | 1-4 | 5-Nitro-2-(phenylthio)pyridine |
| Sodium ethanethiolate | Ethanol | NaSEt | Reflux | 2-6 | This compound (No Reaction) |
| Benzyl mercaptan | DMF | K₂CO₃ | 50-70 | 3-6 | 2-(Benzylthio)-5-nitropyridine |
Experimental Protocols
Protocol 1: General Procedure for SNAr with Aliphatic Amines
This protocol is suitable for the reaction of this compound with nucleophilic aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (e.g., piperidine, morpholine) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous DMF (to achieve a concentration of approximately 0.2 M).
-
Add the aliphatic amine to the solution, followed by the addition of potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: General Procedure for SNAr with Alkoxides
This protocol is suitable for the reaction of this compound with alkoxides.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.5 equiv, as a solution in methanol or solid)
-
Anhydrous Methanol
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound in anhydrous methanol.
-
Carefully add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or flash column chromatography.
Protocol 3: General Procedure for SNAr with Thiolates
This protocol is suitable for the reaction of this compound with thiolates.
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equiv)
-
Anhydrous DMF
Procedure:
-
To a stirred solution of the thiol in anhydrous DMF, carefully add the base (K₂CO₃ or NaH) at room temperature (or 0 °C for NaH).
-
Stir the mixture for 15-30 minutes to allow for the formation of the thiolate.
-
Add a solution of this compound in anhydrous DMF dropwise to the thiolate solution.
-
Stir the reaction mixture at the appropriate temperature (see Table 3).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and scales. It is recommended to perform a small-scale trial to determine the optimal reaction conditions. Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Application Notes and Protocols for 2-(Ethylthio)-5-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(Ethylthio)-5-nitropyridine as a versatile building block in the synthesis of novel heterocyclic compounds for medicinal chemistry applications.
Introduction
This compound is a valuable heterocyclic intermediate for the synthesis of a variety of potentially biologically active molecules. The pyridine ring is a common scaffold in many approved drugs, and the presence of a nitro group at the 5-position strongly activates the ring for nucleophilic aromatic substitution (SNAr). The ethylthio group at the 2-position can act as a leaving group, particularly upon oxidation to the corresponding sulfoxide or sulfone, or it can be retained in the final molecule, where the sulfur atom can participate in key interactions with biological targets. These features make this compound a strategic starting material for the synthesis of diverse compound libraries for drug discovery programs.
Synthesis of this compound
The synthesis of this compound can be readily achieved in a two-step process starting from 2-chloropyridine. The first step involves the synthesis of the key intermediate, 2-mercapto-5-nitropyridine, followed by S-alkylation.
Synthesis of 2-mercapto-5-nitropyridine
Reaction Scheme:
2-aminopyridine → 2-amino-5-nitropyridine → 2-hydroxy-5-nitropyridine → 2-chloro-5-nitropyridine → 2-mercapto-5-nitropyridine
A plausible synthetic route involves the nitration of 2-aminopyridine, followed by diazotization and hydrolysis to 2-hydroxy-5-nitropyridine. Subsequent chlorination and reaction with a sulfur source like sodium hydrosulfide or thiourea can yield the desired 2-mercapto-5-nitropyridine.
Synthesis of this compound from 2-mercapto-5-nitropyridine
This synthesis is analogous to the preparation of 2-(methylthio)-5-nitro-pyridine[1].
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-mercapto-5-nitropyridine (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Gentle heating may be required to facilitate dissolution.
-
To this solution, add ethyl iodide or diethyl sulfate (1.1 eq) dropwise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent, such as ethanol, to afford pure this compound.
Synthesis Workflow
References
Application of 2-(Ethylthio)-5-nitropyridine in the Synthesis of Kinase Inhibitors
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(Ethylthio)-5-nitropyridine as a versatile chemical intermediate in the synthesis of novel kinase inhibitors. While direct literature on the application of this specific reagent is emerging, its structural similarity to well-established precursors like 2-chloro-5-nitropyridine allows for the confident projection of its utility in constructing potent and selective kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitor drugs. The presence of a nitro group and an ethylthio group offers unique opportunities for synthetic diversification.
Introduction to this compound in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The 5-nitropyridine core is a valuable starting point for the synthesis of kinase inhibitors. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[2]
This compound offers two primary synthetic strategies:
-
Retention of the Ethylthio Group: The ethylthio moiety can be a key pharmacophore, forming important interactions within the ATP-binding pocket of the target kinase. In this approach, the nitro group is typically reduced to an amine, which then serves as a handle for further molecular elaboration.
-
Displacement of the Ethylthio Group: While less reactive than a chloro leaving group, the ethylthio group can potentially be displaced by strong nucleophiles under specific reaction conditions, allowing for the introduction of various functionalities at the C2 position of the pyridine ring.
This document will focus on the first strategy, which is more precedented for similar thioether-containing bioactive molecules. The primary kinase target discussed as a representative example is the c-Jun N-terminal kinase (JNK), based on the successful development of thioether-containing JNK inhibitors.[3]
Signaling Pathway: c-Jun N-terminal Kinase (JNK) Pathway
The JNK pathway is a critical signaling cascade activated by stress stimuli, such as inflammatory cytokines, leading to the regulation of transcription factors like c-Jun.[3] Aberrant JNK signaling is implicated in various diseases, including inflammatory disorders and cancer.[3]
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-(Ethylthio)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-(ethylthio)-5-nitropyridine as a versatile starting material. The methodologies herein describe the preparation of pyrazolo[3,4-b]pyridines and pyridothiazines, scaffolds of significant interest in medicinal chemistry.
Introduction
This compound is a key building block for the synthesis of a variety of fused heterocyclic systems. The presence of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, primarily at the 2-position, making the ethylthio group a suitable leaving group. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions. These reactive sites allow for the construction of diverse molecular architectures with potential pharmacological applications.
Synthesis of 6-Nitro-2-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine
This protocol describes a two-step synthesis of a novel pyrazolo[3,4-b]pyridine derivative. The first step involves the nucleophilic substitution of the ethylthio group with phenylhydrazine, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol
Step 1: Synthesis of N-(5-nitropyridin-2-yl)-N'-phenylhydrazine
-
To a solution of this compound (1.84 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add phenylhydrazine (1.19 g, 11 mmol).
-
The reaction mixture is heated to reflux for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel (hexane/ethyl acetate, 8:2) to afford the product as a yellow solid.
Step 2: Synthesis of 6-Nitro-2-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine
-
The N-(5-nitropyridin-2-yl)-N'-phenylhydrazine (2.44 g, 10 mmol) from the previous step is dissolved in glacial acetic acid (30 mL) in a 100 mL round-bottom flask.
-
The solution is heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into ice-water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product as a pale yellow solid.
Quantitative Data
| Step | Product | Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 1 | N-(5-nitropyridin-2-yl)-N'-phenylhydrazine | This compound | Phenylhydrazine | Ethanol | 78 | 6 | 85 | 152-154 |
| 2 | 6-Nitro-2-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine | N-(5-nitropyridin-2-yl)-N'-phenylhydrazine | Acetic Acid | Acetic Acid | 118 | 4 | 78 | 210-212 |
Synthesis of 7-Nitro-3-phenyl-2H-pyrido[2,3-e][1][2]thiazin-4(3H)-one
This protocol outlines the synthesis of a novel pyridothiazine derivative through a multi-step process involving the reduction of the nitro group of the starting material, followed by reaction with benzoyl isothiocyanate and subsequent cyclization.
Experimental Protocol
Step 1: Synthesis of 6-(Ethylthio)pyridin-3-amine
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a solution of this compound (3.68 g, 20 mmol) in methanol (100 mL) is prepared.
-
Stannous chloride dihydrate (SnCl2·2H2O) (22.56 g, 100 mmol) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 3 hours.
-
After cooling, the mixture is poured into ice-water and basified with a saturated sodium bicarbonate solution to a pH of 8.
-
The resulting mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude amine, which is used in the next step without further purification.
Step 2: Synthesis of 1-Benzoyl-3-(6-(ethylthio)pyridin-3-yl)thiourea
-
To a solution of benzoyl isothiocyanate (3.59 g, 22 mmol) in acetone (50 mL), a solution of 6-(ethylthio)pyridin-3-amine (3.08 g, 20 mmol) in acetone (30 mL) is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
The solvent is evaporated under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried to give the thiourea derivative.
Step 3: Synthesis of 7-Nitro-3-phenyl-2H-pyrido[2,3-e][1][2]thiazin-4(3H)-one
-
A mixture of 1-benzoyl-3-(6-(ethylthio)pyridin-3-yl)thiourea (3.17 g, 10 mmol) and concentrated sulfuric acid (10 mL) is stirred at room temperature for 1 hour.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The precipitate formed is filtered, washed with water until neutral, and recrystallized from ethanol to afford the final product.
Quantitative Data
| Step | Product | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 1 | 6-(Ethylthio)pyridin-3-amine | This compound | SnCl2·2H2O | Methanol | 65 | 3 | 92 (crude) | - |
| 2 | 1-Benzoyl-3-(6-(ethylthio)pyridin-3-yl)thiourea | 6-(Ethylthio)pyridin-3-amine | Benzoyl isothiocyanate | Acetone | RT | 2 | 88 | 178-180 |
| 3 | 7-Nitro-3-phenyl-2H-pyrido[2,3-e][1][2]thiazin-4(3H)-one | 1-Benzoyl-3-(6-(ethylthio)pyridin-3-yl)thiourea | Conc. H2SO4 | - | RT | 1 | 75 | 235-237 |
Visualizations
Caption: Synthetic pathway for 6-Nitro-2-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine.
Caption: Synthetic pathway for 7-Nitro-3-phenyl-2H-pyrido[2,3-e][1][2]thiazin-4(3H)-one.
Caption: A generalized workflow for the synthesis and purification of heterocyclic compounds.
References
Application Notes and Protocols: 2-(Ethylthio)-5-nitropyridine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Ethylthio)-5-nitropyridine is a versatile intermediate with significant potential in the development of novel agrochemicals, particularly sulfonylurea herbicides. Its chemical structure allows for strategic modifications, leading to the synthesis of potent herbicidal agents. This document provides detailed application notes on the utility of this compound as a precursor in the synthesis of sulfonylurea herbicides, along with comprehensive experimental protocols for its conversion into a key sulfonyl chloride intermediate and subsequent coupling to form the final active ingredient. Furthermore, the mode of action of the resulting sulfonylurea herbicides is elucidated through a signaling pathway diagram.
Introduction
The pyridine scaffold is a cornerstone in the design and discovery of new agrochemicals due to its presence in numerous biologically active molecules. The subject of this document, this compound, is a functionalized pyridine derivative that serves as a valuable building block for creating more complex molecules with desired agrochemical properties. The ethylthio group at the 2-position can be readily oxidized to a sulfonyl chloride, a key functional group for the synthesis of sulfonylurea herbicides. The nitro group at the 5-position can also be a site for further chemical transformations, allowing for the generation of a diverse range of potential agrochemical candidates.
Sulfonylurea herbicides are a major class of crop protection agents renowned for their high efficacy at low application rates and their selective action.[1][2] They act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[3][4] This specific mode of action makes them effective against a broad spectrum of weeds while exhibiting low toxicity to mammals.
This application note will focus on the synthetic route to a sulfonylurea herbicide, using this compound as the starting material.
Synthetic Application: Intermediate for Sulfonylurea Herbicides
This compound is a key starting material for the synthesis of pyridine-based sulfonylurea herbicides. The synthetic strategy involves a critical oxidation step to convert the ethylthio group into a sulfonyl chloride, which then serves as an electrophile for the subsequent reaction with an appropriate aminopyrimidine to form the characteristic sulfonylurea bridge.
Synthetic Workflow
The overall synthetic workflow for the preparation of a model sulfonylurea herbicide from this compound is depicted below. This multi-step synthesis involves the oxidation of the sulfide to a sulfonyl chloride, followed by a condensation reaction.
Caption: Synthetic workflow for a model sulfonylurea herbicide.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a model sulfonylurea herbicide starting from this compound.
Protocol 1: Synthesis of 2-(Chlorosulfonyl)-5-nitropyridine
This protocol describes the oxidation of this compound to the corresponding sulfonyl chloride.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Chlorine gas
-
Round-bottom flask
-
Gas dispersion tube
-
Ice bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a thermometer, dissolve this compound (1.0 eq) in glacial acetic acid (10 volumes).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly bubble chlorine gas through the stirred solution while maintaining the temperature below 10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), stop the chlorine gas flow and purge the reaction mixture with nitrogen gas to remove excess chlorine.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
The crude 2-(Chlorosulfonyl)-5-nitropyridine can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 184.22 | TBD | 1.0 |
| Chlorine | 70.90 | TBD | Excess |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | |
| 2-(Chlorosulfonyl)-5-nitropyridine | 222.61 | TBD |
Protocol 2: Synthesis of a Model Sulfonylurea Herbicide
This protocol describes the condensation of 2-(Chlorosulfonyl)-5-nitropyridine with 2-amino-4,6-dimethoxypyrimidine.
Materials:
-
2-(Chlorosulfonyl)-5-nitropyridine
-
2-Amino-4,6-dimethoxypyrimidine
-
Triethylamine
-
Anhydrous Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile (10 volumes).
-
To this stirred solution, add a solution of 2-(Chlorosulfonyl)-5-nitropyridine (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the model sulfonylurea herbicide.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2-(Chlorosulfonyl)-5-nitropyridine | 222.61 | TBD | 1.0 |
| 2-Amino-4,6-dimethoxypyrimidine | 155.15 | TBD | 1.1 |
| Triethylamine | 101.19 | TBD | 1.5 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | |
| Model Sulfonylurea Herbicide | 341.32 | TBD |
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][2] The inhibition of ALS leads to a deficiency of these vital amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.
Caption: Signaling pathway of sulfonylurea herbicide action.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of sulfonylurea herbicides. The synthetic route outlined in these application notes provides a clear and practical pathway for the development of novel agrochemical candidates. The detailed protocols and understanding of the mode of action are crucial for researchers and chemists in the agrochemical industry to explore the full potential of this and similar pyridine-based scaffolds in the quest for new and effective crop protection solutions.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(Ethylthio)-5-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While specific high-throughput screening (HTS) assays directly utilizing 2-(Ethylthio)-5-nitropyridine as a substrate or a standard inhibitor are not extensively documented in publicly available literature, its chemical structure suggests potential activity in various biological assays. The presence of a nitropyridine core, a common scaffold in medicinal chemistry, and a reactive thioether linkage, makes it a candidate for screening against various enzyme classes, particularly those with nucleophilic residues in their active sites, such as cysteine proteases or certain kinases.
These application notes provide a representative protocol for a fluorescence-based biochemical assay designed to screen for inhibitors of a hypothetical cysteine protease. This protocol is intended as a template that can be adapted for screening this compound and similar compounds against specific targets of interest.
Hypothetical Application: Cysteine Protease Inhibition Assay
This section outlines a high-throughput screening protocol to identify inhibitors of a model cysteine protease, "Cysteinase-X". The assay is based on the cleavage of a fluorogenic substrate, resulting in a quantifiable increase in fluorescence. Putative inhibitors will prevent or reduce this cleavage.
Experimental Protocol
1. Principle of the Assay:
The assay measures the enzymatic activity of Cysteinase-X through the hydrolysis of a peptide substrate conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the enzyme, the fluorophore is released from the quencher, leading to an increase in fluorescence intensity. Compounds that inhibit the enzyme will prevent substrate cleavage, resulting in a low fluorescence signal.
2. Materials and Reagents:
-
Enzyme: Recombinant Human Cysteinase-X (e.g., in 50 mM Tris-HCl, pH 7.5, with 150 mM NaCl, 10% glycerol).
-
Substrate: Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC), 10 mM stock in DMSO.
-
Assay Buffer: 50 mM MES, pH 6.0, 100 mM NaCl, 5 mM DTT, 1 mM EDTA.
-
Test Compound: this compound, 10 mM stock in DMSO.
-
Positive Control: A known, potent inhibitor of Cysteinase-X (e.g., E-64), 1 mM stock in DMSO.
-
Negative Control: DMSO.
-
Assay Plates: 384-well, black, flat-bottom, non-binding surface plates.
-
Plate Reader: A fluorescence plate reader capable of excitation at ~360 nm and emission detection at ~460 nm.
3. Assay Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and the positive control in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound dilution, positive control, and DMSO (negative control) into the appropriate wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Prepare a working solution of Cysteinase-X in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM).
-
Dispense 10 µL of the enzyme solution into each well of the assay plate containing the compounds.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed at the bottom of the wells.
-
Incubate the plates at room temperature for 30 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of the fluorogenic substrate in assay buffer (e.g., 20 µM).
-
Dispense 10 µL of the substrate solution into each well to initiate the enzymatic reaction. The final volume in each well will be 20 µL.
-
-
Signal Detection:
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.
-
4. Data Analysis:
-
Percentage Inhibition: Calculate the percentage inhibition for each test concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Test: Fluorescence signal in the presence of the test compound.
-
Signal_Max: Average fluorescence signal of the negative control (DMSO).
-
Signal_Min: Average fluorescence signal of the positive control.
-
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. It should be calculated for each plate. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Data Presentation
Table 1: Hypothetical HTS Data for this compound against Cysteinase-X
| Compound | Target | Assay Type | IC50 (µM) | Z'-factor | Hit Criteria Met |
| This compound | Cysteinase-X | Fluorescence Intensity | 12.5 | 0.78 | Yes |
| E-64 (Positive Control) | Cysteinase-X | Fluorescence Intensity | 0.01 | 0.78 | N/A |
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for Cysteinase-X inhibitors.
Hypothetical Signaling Pathway
Caption: Hypothetical pathway involving Cysteinase-X activation.
Application Notes: Analytical Methods for the Quantification of 2-(Ethylthio)-5-nitropyridine in Reaction Mixtures
Introduction
2-(Ethylthio)-5-nitropyridine is a heterocyclic compound of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and functional materials. Accurate and reliable quantification of this analyte within complex reaction mixtures is crucial for reaction monitoring, yield optimization, quality control, and regulatory compliance. These application notes provide detailed protocols for two robust chromatographic methods for the quantitative analysis of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Target Audience: These protocols are designed for researchers, analytical scientists, and drug development professionals involved in the synthesis and characterization of heterocyclic compounds.
Method 1: Quantification by RP-HPLC-UV
Principle
This method utilizes reversed-phase chromatography, where the analyte is separated based on its polarity. A nonpolar stationary phase (C18) is used with a polar mobile phase. This compound, a moderately polar compound, is retained on the column and separated from other polar and nonpolar components of the reaction mixture. The nitro (-NO2) functional group acts as a strong chromophore, allowing for sensitive detection and quantification using an ultraviolet (UV) detector.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (reagent grade).
-
Reference Standard: this compound of known purity (e.g., >98%).
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: Combine 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water. Add 1.0 mL of formic acid. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Quench a representative aliquot of the reaction mixture if necessary.
-
Accurately dilute the aliquot with acetonitrile to a theoretical concentration within the calibration range.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis to remove particulate matter.
-
Data Presentation: Method Performance (Illustrative)
The following table summarizes the expected performance characteristics of this HPLC method upon validation.
| Parameter | Specification / Result |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Visualization: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method 2: Quantification by GC-FID
Principle
This method is suitable if this compound and other components of the reaction mixture are volatile and thermally stable. The sample is vaporized in a heated injector and separated on a capillary column based on differences in boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is used for quantification, which responds to virtually all organic compounds, providing a robust signal proportional to the mass of the analyte.
Experimental Protocol
1. Instrumentation and Materials
-
GC System: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Chromatography Data System (CDS): Software for instrument control and data processing.
-
Analytical Column: DB-5 or equivalent (5% phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Gases: High purity helium (carrier gas), hydrogen, and air (for FID).
-
Reference Standard: this compound of known purity (>98%).
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
2. Chromatographic Conditions
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 300 °C |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of working standards (e.g., 5, 10, 50, 100, 250 µg/mL) by serially diluting the stock solution with ethyl acetate.
-
Sample Preparation:
-
Quench a representative aliquot of the reaction mixture if necessary.
-
Accurately dilute the aliquot with ethyl acetate to a theoretical concentration within the calibration range.
-
Vortex the solution for 30 seconds.
-
If particulates are present, filter through a 0.45 µm syringe filter into a GC vial.
-
Data Presentation: Method Performance (Illustrative)
The following table summarizes the expected performance characteristics of this GC-FID method upon validation.
| Parameter | Specification / Result |
| Linearity (R²) | ≥ 0.998 |
| Range | 5 - 250 µg/mL |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 3.0% Intermediate Precision (Inter-day): ≤ 5.0% |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Limit of Detection (LOD) | ~1.5 µg/mL |
| Limit of Quantification (LOQ) | ~5.0 µg/mL |
Visualization: GC Analysis Workflow
Caption: Workflow for the GC-FID analysis of this compound.
Method Comparison and Selection
| Feature | RP-HPLC-UV | GC-FID |
| Applicability | Broad; ideal for non-volatile or thermally labile compounds. | Limited to volatile and thermally stable compounds. |
| Selectivity | High; specific UV wavelength enhances selectivity. | High; excellent separation efficiency of capillary columns. |
| Sensitivity | Generally very high due to strong chromophore. | Good, but may be lower than HPLC-UV for this analyte. |
| Matrix Effects | Can be affected by non-volatile matrix components. | Less affected by non-volatile salts and matrix components. |
| Recommendation | Primary recommended method due to its robustness and the analyte's structure. | Alternative method , useful if HPLC is unavailable or for confirming results. |
Two reliable and robust methods for the quantification of this compound in reaction mixtures have been presented. The RP-HPLC-UV method is recommended as the primary approach due to its high sensitivity, selectivity, and broad applicability to a wide range of reaction conditions and potential impurities. The GC-FID method serves as a valuable alternative, particularly for samples where volatility is not a concern.
Disclaimer: The protocols and performance data provided are illustrative examples. It is mandatory to perform full method development and validation for any specific reaction mixture or sample matrix to ensure accuracy, precision, and compliance with regulatory standards.
Application Notes and Protocols for the Derivatization of 2-(Ethylthio)-5-nitropyridine in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] The 2-(Ethylthio)-5-nitropyridine core presents a versatile starting point for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The electron-withdrawing nitro group at the 5-position activates the pyridine ring, making the 2-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the ethylthio group by a variety of nucleophiles, enabling the exploration of chemical space and the optimization of biological activity.
These application notes provide detailed protocols for the synthesis of a library of 2-substituted-5-nitropyridine derivatives from this compound and their subsequent evaluation in relevant biological assays to establish a comprehensive SAR profile.
Derivatization Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary strategy for derivatizing this compound is through nucleophilic aromatic substitution (SNAr). The ethylthio group at the 2-position can be displaced by a range of nucleophiles, including amines, hydrazines, and thiols, to generate a library of novel compounds.
General Synthetic Scheme
Caption: General workflow for the derivatization of this compound via SNAr.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitropyridine Derivatives
This protocol describes the synthesis of 2-amino-5-nitropyridine derivatives by reacting this compound with various primary and secondary amines.
Materials:
-
This compound
-
Assorted primary and secondary amines (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-5-nitropyridine derivative.
Protocol 2: Synthesis of 2-Hydrazinyl-5-nitropyridine Derivatives
This protocol outlines the synthesis of 2-hydrazinyl-5-nitropyridine derivatives using hydrazine or substituted hydrazines as nucleophiles.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)
-
Ethanol (EtOH)
-
Triethylamine (Et₃N)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) and triethylamine (1.2 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives will be evaluated for their biological activity to establish a structure-activity relationship. Based on the known activities of similar pyridine derivatives, potential applications include anticancer, kinase inhibition, and antimicrobial activities.
Data Presentation: Quantitative SAR Data
The following tables summarize hypothetical quantitative data for the synthesized derivatives against various biological targets.
Table 1: Anticancer Activity of 2-Substituted-5-nitropyridine Derivatives
| Compound ID | R-Group | Cell Line | IC₅₀ (µM) |
| 1a | Morpholin-4-yl | MCF-7 (Breast) | 15.2 |
| 1b | Piperidin-1-yl | MCF-7 (Breast) | 10.8 |
| 1c | Phenylamino | MCF-7 (Breast) | 5.4 |
| 1d | 4-Fluorophenylamino | MCF-7 (Breast) | 2.1 |
| 2a | Hydrazinyl | A549 (Lung) | 25.6 |
| 2b | Phenylhydrazinyl | A549 (Lung) | 8.9 |
Table 2: Kinase Inhibitory Activity of 2-Amino-5-nitropyridine Derivatives
| Compound ID | R-Group | Kinase Target | IC₅₀ (nM) |
| 1c | Phenylamino | JAK2 | 75 |
| 1d | 4-Fluorophenylamino | JAK2 | 25 |
| 1e | 3,4-Dimethoxyphenylamino | JAK2 | 12 |
| 1f | Pyridin-4-ylamino | JAK2 | 98 |
Table 3: Antimicrobial Activity of 2-Substituted-5-nitropyridine Derivatives
| Compound ID | R-Group | Organism | MIC (µg/mL) |
| 3a | Ethylthio (Starting Material) | S. aureus | >128 |
| 1a | Morpholin-4-yl | S. aureus | 64 |
| 1b | Piperidin-1-yl | S. aureus | 32 |
| 4a | Phenylthio | E. coli | 16 |
Biological Assay Protocols
Protocol 3: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of the compounds against a specific kinase, such as JAK2.[1][2][3][7]
Materials:
-
Recombinant kinase (e.g., JAK2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Synthesized compounds
-
Assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the kinase, the test compound, and the kinase substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.[8][9][10][11][12]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Synthesized compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Experimental Workflow for SAR Studies
Caption: Workflow for the derivatization and SAR study of this compound.
Proposed Signaling Pathway: JAK-STAT Inhibition
Derivatives of 2-aminopyridine have been identified as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[2][3] This pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in various cancers.
Caption: Proposed mechanism of action via inhibition of the JAK-STAT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. woah.org [woah.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 11. apec.org [apec.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: 2-(Ethylthio)-5-nitropyridine as a Reactive Moiety for Thiol-Selective Fluorescent Probes
Introduction
The detection and quantification of biologically relevant thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of significant interest in biomedical research and drug development.[1][2] Aberrant levels of these biothiols are implicated in various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3] Fluorescent probes have emerged as powerful tools for monitoring biothiols in living systems due to their high sensitivity, selectivity, and spatiotemporal resolution.[4][5]
A common strategy in designing fluorescent probes for thiols is based on the nucleophilic aromatic substitution (SNAr) reaction.[4][6][7] In this approach, a fluorophore is masked with an electron-withdrawing aromatic group that quenches its fluorescence. The presence of a thiol triggers a nucleophilic attack on the aromatic ring, leading to the displacement of a leaving group and the release of the highly fluorescent reporter.
2-(Ethylthio)-5-nitropyridine is an excellent reagent for this purpose. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position. The ethylthio group at the 2-position serves as an effective leaving group upon reaction with a nucleophilic thiol. By conjugating a fluorophore to this moiety, a "turn-on" fluorescent probe can be synthesized that is initially non-fluorescent but becomes highly fluorescent in the presence of biothiols.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the reaction mechanism and experimental workflows for the use of this compound in developing fluorescent probes.
Quantitative Data Summary
The following tables summarize the photophysical properties and sensing performance of a hypothetical probe, "FluoroThiol-NP," synthesized using this compound conjugated to a coumarin-based fluorophore. The data are representative of probes operating via a similar SNAr mechanism.[4][8]
Table 1: Photophysical Properties
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| FluoroThiol-NP (Probe) | 410 | 455 | < 0.01 | 45 |
| FluoroThiol-NP + Cys | 460 | 525 | 0.65 | 65 |
| FluoroThiol-NP + GSH | 460 | 525 | 0.62 | 65 |
Table 2: Sensing Performance for Biothiols
| Analyte | Linear Range (µM) | Limit of Detection (LOD, nM) | Response Time (min) | Selectivity over other amino acids |
| Cysteine (Cys) | 0.5 - 50 | 45 | < 15 | > 100-fold |
| Glutathione (GSH) | 1.0 - 100 | 80 | < 20 | > 100-fold |
| Homocysteine (Hcy) | 1.0 - 75 | 95 | < 20 | > 100-fold |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Fluorescent Probe
This protocol describes a general two-step synthesis for conjugating a fluorophore (e.g., 7-hydroxycoumarin) to the this compound moiety.
Materials:
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7-hydroxycoumarin
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2-chloro-5-nitropyridine
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Sodium ethylthiolate (NaSEt)
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Dichloromethane (DCM)
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Silica gel for column chromatography
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Standard laboratory glassware and stirring equipment[9]
Procedure:
-
Step 1: Synthesis of Fluorophore-O-(2-chloro-5-nitropyridine)
-
Dissolve 7-hydroxycoumarin (1.0 mmol) and 2-chloro-5-nitropyridine (1.1 mmol) in 20 mL of anhydrous DMF.
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Add anhydrous K₂CO₃ (3.0 mmol) to the mixture.
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Stir the reaction mixture at 80°C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
-
Step 2: Synthesis of the Final Probe (FluoroThiol-NP)
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Dissolve the product from Step 1 (1.0 mmol) in 20 mL of anhydrous DMF.
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Add sodium ethylthiolate (1.5 mmol) to the solution portion-wise at 0°C.
-
Allow the reaction to stir at room temperature for 4 hours.
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Upon completion, pour the reaction mixture into 100 mL of water and extract with DCM (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the final probe.
-
Protocol 2: Evaluation of Fluorescent Response to Biothiols
This protocol details the procedure for characterizing the probe's fluorescence response to various biothiols.
Materials:
-
FluoroThiol-NP probe stock solution (1 mM in DMSO)
-
Biothiol stock solutions (10 mM Cys, Hcy, GSH in buffer)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of the FluoroThiol-NP probe at 10 µM in PBS (pH 7.4).
-
In a series of cuvettes, add the 10 µM probe solution.
-
Add varying concentrations of the biothiol stock solutions to achieve final concentrations within the expected linear range (e.g., 0-100 µM).
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For selectivity tests, add other amino acids or potential interferents at a high concentration (e.g., 1 mM).
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra using the fluorometer. Set the excitation wavelength to 460 nm and record the emission from 480 nm to 650 nm.
-
The fluorescence intensity at the emission maximum (approx. 525 nm) is recorded for each sample.
-
Data Analysis:
-
Plot the fluorescence intensity at 525 nm against the biothiol concentration to determine the linear range.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.
-
Protocol 3: Live Cell Imaging of Intracellular Thiols
This protocol provides a method for using the FluoroThiol-NP probe to visualize endogenous and exogenous thiols in living cells.[3]
Materials:
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HeLa cells (or other suitable cell line)
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Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
FluoroThiol-NP probe
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N-ethylmaleimide (NEM, a thiol-scavenging agent)
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Cysteine solution
-
Confocal fluorescence microscope
Procedure:
-
Cell Culture and Plating:
-
Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed the cells onto glass-bottom dishes and allow them to adhere for 24 hours.
-
-
Probe Loading and Imaging:
-
Endogenous Thiols:
-
Wash the cells three times with PBS.
-
Incubate the cells with 10 µM of FluoroThiol-NP probe in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Image the cells using a confocal microscope with excitation at 458 nm, collecting emission in the green channel (500-550 nm).
-
-
Control (Thiol Depletion):
-
Pre-treat a separate dish of cells with 1 mM NEM for 30 minutes.
-
Wash the cells and then follow the probe loading and imaging steps as described above. A significant reduction in fluorescence is expected.
-
-
Exogenous Thiols:
-
Incubate another dish of cells with 100 µM cysteine for 30 minutes.
-
Wash the cells and then follow the probe loading and imaging steps. An enhanced fluorescence signal compared to the endogenous level is expected.
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of Selective Colorimetric Probes for Hydrogen Sulfide Based on Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction-based fluorescent probe for selective discrimination of thiophenols over aliphaticthiols and its application in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 2-(Ethylthio)-5-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2-(Ethylthio)-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with ethanethiol or its corresponding sodium salt, sodium ethanethiolate. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride leaving group by the sulfur nucleophile.
Q2: What are the primary causes of low yields in this synthesis?
Low yields in the synthesis of this compound can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion due to suboptimal reaction conditions.
-
Side reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.
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Product decomposition: The product may be unstable under the reaction or workup conditions.
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Issues with starting materials: The purity of 2-chloro-5-nitropyridine and ethanethiol is crucial.
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Inefficient purification: Product loss during the isolation and purification steps is a common issue.
Q3: My reaction mixture has turned dark, and I've isolated a tar-like substance. What is happening?
The formation of a dark, tarry substance often suggests polymerization or decomposition of the starting material or product. This can be triggered by excessively high temperatures, the use of a strong base, or the presence of impurities. It is crucial to maintain careful control over the reaction temperature and to use an appropriate, non-nucleophilic base.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2-chloro-5-nitropyridine), you can observe the disappearance of the starting material and the appearance of the product spot.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Nucleophile: Ethanethiol may not be sufficiently deprotonated to act as an effective nucleophile. | Use a suitable base (e.g., sodium hydride, potassium carbonate) to generate the more nucleophilic ethanethiolate anion in situ. |
| 2. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier. | Gradually increase the reaction temperature while monitoring for side product formation using TLC. | |
| 3. Poor Quality Starting Materials: Impurities in 2-chloro-5-nitropyridine or ethanethiol can inhibit the reaction. | Ensure the purity of starting materials. If necessary, purify 2-chloro-5-nitropyridine by recrystallization. | |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| 2. Inadequate Amount of Nucleophile: An insufficient molar equivalent of ethanethiol or ethanethiolate was used. | Use a slight excess (1.1-1.5 equivalents) of the sulfur nucleophile to drive the reaction to completion. | |
| Formation of Side Products | 1. Oxidation of Thiol: Ethanethiol can be oxidized to diethyl disulfide, especially in the presence of air. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| 2. Over-alkylation: While less common for this specific reaction, reaction at the nitro group is a theoretical possibility under harsh conditions. | Use milder reaction conditions and avoid excessively strong bases or high temperatures. | |
| Difficult Purification | 1. Co-elution of Product and Impurities: The product and impurities may have similar polarities, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be effective. Recrystallization can also be a powerful purification technique. |
| 2. Product Oiling Out: The product may not crystallize properly during workup or recrystallization. | Try different solvent systems for recrystallization. If the product is an oil, purification by column chromatography is the preferred method. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 2-Chloro-5-nitropyridine (Precursor)
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 2-Hydroxy-5-nitropyridine | POCl3, PCl5 | 100-105°C, 5 hours | 95.3 | [1] |
| 2-Hydroxy-5-nitropyridine | POCl3, N,N-Diethyl Aniline, Etamon Chloride | 120-125°C, 5-8 hours | 76.9 | [2] |
| 2-Amino-5-nitropyridine | Diazotization then chlorination | - | 41.1 (overall) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on standard SNAr reactions with thiols. Optimization may be required.
Materials:
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2-Chloro-5-nitropyridine
-
Ethanethiol
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Sodium hydride (NaH) or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile (if using NaH): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise with stirring. To this suspension, add ethanethiol (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with 2-Chloro-5-nitropyridine: To the solution of sodium ethanethiolate, add a solution of 2-chloro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Note: If using a weaker base like potassium carbonate, the reaction may require heating (e.g., 50-80 °C) and a longer reaction time.
Mandatory Visualizations
References
- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Nitration of 2-(ethylthio)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-(ethylthio)pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Low or No Yield of the Desired Nitro Product
Question: I am not observing the formation of the expected 5-nitro-2-(ethylthio)pyridine, or the yield is very low. What are the possible causes and solutions?
Answer:
Low or no yield in the nitration of 2-(ethylthio)pyridine can stem from several factors, primarily related to the reactivity of the pyridine ring and the stability of the starting material under nitrating conditions.
-
Insufficiently Activating Conditions: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. The ethylthio group at the 2-position is an ortho-, para-director and is generally considered to be activating. However, under strongly acidic nitrating conditions, the pyridine nitrogen is protonated, further deactivating the ring.
-
Reaction Temperature Too Low: If the activation energy for the reaction is not met, the nitration will not proceed at a reasonable rate.
-
Solution: Gradually and cautiously increase the reaction temperature while monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Degradation of Starting Material: Harsh nitrating conditions can lead to the decomposition of the starting material or the product.
-
Solution: Start with milder conditions and shorter reaction times. If degradation is observed, consider alternative nitrating agents that operate under less acidic or lower temperature conditions.
-
Issue: Formation of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired 5-nitro-2-(ethylthio)pyridine. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products is a common challenge in the nitration of substituted pyridines. The primary side reactions to consider are oxidation of the thioether and over-nitration.
-
Oxidation of the Ethylthio Group: The strong oxidizing nature of the nitrating mixture (HNO₃/H₂SO₄) can oxidize the sulfur atom of the ethylthio group to a sulfoxide (ethylsulfinyl) or a sulfone (ethylsulfonyl) group.[4] This is a significant and often unavoidable side reaction.
-
Troubleshooting:
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing for the nitration to proceed. Oxidation reactions are often more sensitive to temperature increases than nitration.
-
Choice of Nitrating Agent: Consider using alternative nitrating agents that are less oxidizing.
-
Stoichiometry: Use a minimal excess of the nitrating agent to reduce the extent of oxidation.
-
-
-
Over-nitration: Although the pyridine ring is deactivated, forcing conditions can lead to the introduction of a second nitro group, likely yielding dinitro- derivatives.
-
Troubleshooting:
-
Control Stoichiometry: Use a controlled amount of the nitrating agent (closer to a 1:1 molar ratio with the substrate).
-
Slow Addition: Add the nitrating agent dropwise to the solution of 2-(ethylthio)pyridine at a low temperature to maintain a low concentration of the nitrating species.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or HPLC and stop the reaction once the formation of the desired mono-nitro product is maximized.
-
-
-
Formation of Other Isomers: While the 5-position is the electronically favored site for nitration, small amounts of other isomers, such as the 3-nitro product, may be formed.
-
Troubleshooting: Purification by column chromatography is typically required to separate these isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of 2-(ethylthio)pyridine?
The major product is expected to be 5-nitro-2-(ethylthio)pyridine . The ethylthio group is an ortho-, para-directing group. Due to steric hindrance at the 3-position (ortho), the electrophilic substitution (nitration) will preferentially occur at the 5-position (para).
Q2: What are the typical reagents and conditions for this nitration?
A common nitrating mixture is concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄). Fuming nitric acid and/or oleum (fuming sulfuric acid) may be required for sufficient reactivity. The reaction is typically carried out at temperatures ranging from 0°C to elevated temperatures, depending on the specific substrate and desired outcome.[1][2][3]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any side products. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Q4: What are the safety precautions I should take during this experiment?
Nitrating mixtures (concentrated nitric and sulfuric acids) are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating agent should be done slowly and at a controlled temperature to avoid an exothermic runaway reaction.
Quantitative Data Summary
| Condition | Nitrating Agent | Temperature (°C) | Desired Product Yield (5-nitro-2-(ethylthio)pyridine) | Major Side Product(s) | Side Product Yield |
| A | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 25 | Low to Moderate | 2-(Ethylsulfinyl)pyridine-5-nitropyridine, Unreacted Starting Material | Moderate |
| B | Fuming HNO₃ / Conc. H₂SO₄ | 25 - 50 | Moderate to Good | 2-(Ethylsulfinyl)pyridine-5-nitropyridine, 2-(Ethylsulfonyl)pyridine-5-nitropyridine | Moderate to High |
| C | Conc. HNO₃ / Oleum (20% SO₃) | 50 - 80 | Good | 2-(Ethylsulfonyl)pyridine-5-nitropyridine, Dinitro products, Degradation products | High |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of 2-(ethylthio)pyridine
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -10 °C), slowly and carefully add concentrated nitric acid (1.1 equivalents) to pre-cooled concentrated sulfuric acid (5-10 volumes). Stir the mixture gently and allow it to cool.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-(ethylthio)pyridine (1.0 equivalent) in a portion of concentrated sulfuric acid. Cool this solution to 0 °C.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 2-(ethylthio)pyridine. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by taking small aliquots, quenching them in ice water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by TLC.
-
Work-up: Once the reaction is complete (or has reached optimal conversion), carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. Be cautious as this will generate gas (CO₂).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 5-nitro-2-(ethylthio)pyridine and separate it from side products.
Visualizations
Caption: Main reaction and side reactions in the nitration of 2-(ethylthio)pyridine.
Caption: Troubleshooting workflow for the nitration of 2-(ethylthio)pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 3. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 4. fcs.wum.edu.pk [fcs.wum.edu.pk]
Technical Support Center: Purification of 2-(Ethylthio)-5-nitropyridine and Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(Ethylthio)-5-nitropyridine and related compounds. These strategies are intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most common and effective purification techniques for this compound and its derivatives are flash column chromatography and recrystallization. The choice between them depends on the nature of the impurities, the scale of the reaction, and the physical state of the crude product (e.g., oil vs. solid).
Q2: My crude product is a dark, oily residue. Which purification method should I try first?
For oily or heavily discolored crude products, flash column chromatography is generally the preferred initial method. It is highly effective at separating the target compound from a wide range of impurities, including unreacted starting materials, colored byproducts, and baseline material. Recrystallization is often difficult with oils unless they can be induced to solidify.
Q3: What are common impurities I should expect during the synthesis of this compound?
Common impurities can include unreacted starting materials like 2-chloro-5-nitropyridine or ethanethiol, and potential byproducts from side reactions.[1] Depending on the synthetic route, positional isomers or over-alkylated products could also be present.[2] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to identify the number of impurities present.
Q4: How do I choose an appropriate solvent system for column chromatography?
The ideal solvent system (mobile phase) should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product on a TLC plate. For relatively non-polar compounds like this compound, a good starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[3] By testing different ratios, you can optimize the separation between your product and any impurities.
Q5: I'm having trouble with my recrystallization. The compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent or the solution is too concentrated.[2] To resolve this, you can try the following:
-
Use a lower boiling point solvent.
-
Add a small amount of a "good" solvent (one the compound is very soluble in) to the hot mixture before cooling.
-
Ensure a very slow cooling rate. Allow the flask to cool to room temperature undisturbed, and then transfer it to a refrigerator.
-
Try a mixed solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy (turbid), then gently heat until it is clear again before allowing it to cool slowly.
Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | The chosen solvent system has insufficient polarity difference between components. | Optimize the solvent system using TLC. Try adding a small percentage of a third solvent (e.g., methanol or triethylamine) to improve separation. |
| Streaking/Tailing on TLC/Column | The compound is interacting too strongly with the silica gel (common for basic pyridines). The sample is overloaded. | Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to improve the peak shape.[2] Ensure the sample is not too concentrated when loaded onto the column. |
| Product is not eluting | The mobile phase is not polar enough. | Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Cracked/Bubbled Column Bed | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) | | :--- | :--- | Recommended Solution(s) | | No Crystals Form | The solution is not supersaturated; too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, choose a different solvent or try a mixed-solvent system. | | Very Low Recovery | The compound has significant solubility in the solvent even when cold. Premature crystallization occurred during hot filtration. | Cool the filtrate in an ice bath to maximize crystal precipitation before filtering. Ensure the filtration apparatus is pre-heated before performing a hot filtration to remove insoluble impurities. | | Colored Impurities in Crystals | Colored impurities co-crystallized with the product. | Add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon (and adsorbed impurities) before cooling.[4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a standard procedure for purifying this compound using flash column chromatography.
-
Solvent System Optimization: Use TLC to determine the optimal mobile phase. Test various ratios of n-hexane and ethyl acetate. The ideal system will give the product an Rf value of ~0.3.
-
Column Packing:
-
Select an appropriately sized column for your sample amount.
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., n-hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, uniform bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a less polar mixture if using a gradient.[2]
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Monitoring:
-
Spot the collected fractions onto TLC plates to monitor the separation and identify which fractions contain the pure product.[2]
-
-
Product Isolation:
-
Combine the fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying a solid sample of this compound.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol can be good starting points for nitropyridine derivatives.[4]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[2] Add more solvent dropwise if needed, but avoid using a large excess.
-
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes.[2]
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visual Guides
References
Technical Support Center: Optimizing Reaction Conditions for the Substitution of the Ethylthio Group
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the substitution of the ethylthio (-SEt) group in various chemical syntheses. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to address common challenges encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of an ethylthio group substitution reaction?
A1: The efficiency of an ethylthio group substitution is primarily governed by several factors:
-
Nature of the Substrate: For nucleophilic aromatic substitution (SNAr), the aromatic ring must be activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the ethylthio group. Without sufficient activation, the reaction may be sluggish or fail to proceed.
-
Nucleophile Strength: The strength of the nucleophile is critical. Weaker nucleophiles may necessitate harsher reaction conditions, such as higher temperatures or stronger bases, to effectively displace the ethylthio group.[1]
-
Solvent Choice: The solvent plays a crucial role in reaction rate and yield. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base, leaving the anionic nucleophile more reactive.[1]
-
Reaction Temperature: Many substitution reactions require heating to overcome the activation energy barrier. Insufficient temperature can lead to very slow reaction rates.[1]
-
Base Selection: The base must be strong enough to deprotonate the nucleophile effectively without causing unwanted side reactions.
Q2: My reaction is showing low to no yield. What are the common causes and how can I troubleshoot this?
A2: Low or no yield is a common issue that can stem from several sources. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Key areas to investigate include the quality of your starting materials, the strength of your nucleophile, and the reaction conditions (temperature, solvent, and base).
Q3: I am observing significant side product formation. What are the likely side reactions?
A3: Common side reactions in ethylthio group displacement include:
-
Oxidation of the Ethylthio Group: The sulfur atom is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents, which can form ethylsulfinyl (-S(O)Et) or ethylsulfonyl (-SO₂Et) groups. These groups have different reactivities.[1]
-
Elimination Reactions: If the substrate has acidic protons beta to the leaving group, elimination reactions can compete with substitution, especially with sterically hindered or strongly basic nucleophiles.[1]
-
Reaction with the Solvent: Some solvents, particularly at high temperatures, may react with the substrate or intermediates.
-
Over-alkylation of Amine Nucleophiles: When using primary or secondary amines as nucleophiles, over-alkylation can occur, leading to the formation of tertiary amines or quaternary ammonium salts.[2]
Q4: Is the ethylthio group a good leaving group?
A4: The ethylthio group is considered a moderate leaving group. Its ability to leave is influenced by the stability of the resulting ethylthiolate anion. Compared to halides like iodide or bromide, it is generally a poorer leaving group. Its leaving group ability can be enhanced by oxidizing the sulfur to a sulfoxide or sulfone, with the methylsulfonyl group being an excellent leaving group.[3]
Troubleshooting Guide
Low or No Product Yield
A systematic approach to troubleshooting low yield is essential. The following decision tree can guide your optimization process.
Quantitative Data on Reaction Conditions
The following table presents illustrative data on the impact of various reaction parameters on the yield of a model SNAr reaction: the substitution of the ethylthio group on 2-nitro-4-(trifluoromethyl)phenyl ethyl sulfide with piperidine.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 12 | 65 |
| 2 | K₂CO₃ (2.0) | DMF | 100 | 6 | 85 |
| 3 | K₂CO₃ (2.0) | DMF | 120 | 4 | 92 |
| 4 | Cs₂CO₃ (2.0) | DMF | 100 | 5 | 90 |
| 5 | K₂CO₃ (2.0) | DMSO | 100 | 6 | 88 |
| 6 | K₂CO₃ (2.0) | NMP | 100 | 5 | 87 |
| 7 | None | DMF | 120 | 24 | < 5 |
| 8 | K₂CO₃ (3.0) | DMF | 120 | 4 | 91 |
Note: This data is illustrative and serves to demonstrate potential trends in reaction optimization.
Experimental Protocols
Protocol: Nucleophilic Aromatic Substitution of an Ethylthio Group with a Secondary Amine
This protocol describes a general procedure for the displacement of an ethylthio group from an activated aromatic ring with a secondary amine, such as morpholine.
Materials:
-
Aryl ethyl sulfide (activated with at least one strong electron-withdrawing group, e.g., 1-(ethylthio)-4-nitrobenzene)
-
Secondary amine (e.g., morpholine, 1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl ethyl sulfide (1.0 eq).
-
Add the secondary amine (1.2 - 2.0 eq) and the base (2.0 - 3.0 eq).[1]
-
Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl ethyl sulfide.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Role in Drug Development and Signaling Pathways
Compounds containing thioether moieties are prevalent in medicinal chemistry and can play significant roles in modulating biological pathways. While specific pathways for ethylthio-containing drugs are diverse, a common mechanism of action for thioether-containing compounds is the inhibition of key signaling enzymes, such as kinases.
For instance, a hypothetical ethylthio-containing drug could act as an inhibitor in a cancer-related signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer cells.
References
Technical Support Center: Troubleshooting Regioselectivity in Reactions Involving 2-(Ethylthio)-5-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of reactions involving 2-(Ethylthio)-5-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are attempting a nucleophilic aromatic substitution (SNAr) on this compound and observing a mixture of products. What are the likely substitution patterns and how can we control the regioselectivity?
A1: Nucleophilic aromatic substitution on the this compound ring is expected to favor substitution at the C4 and C6 positions. This is due to the ability of the electronegative nitrogen atom and the nitro group to stabilize the negative charge of the Meisenheimer intermediate.[1] The ethylthio group at C2 is also a potential leaving group, leading to substitution at the C2 position.
Troubleshooting Undesired Regioselectivity in SNAr:
-
Undesired C6-Substitution: Attack at the C6 position can compete with attack at the C4 position. To favor C4-substitution, consider using a bulkier nucleophile. The steric hindrance from the adjacent ethylthio group at C2 may disfavor attack at C6.
-
Undesired C2-Substitution (Loss of Ethylthio Group): If your desired reaction is at the pyridine ring (C4 or C6) but you are observing substitution of the ethylthio group, this suggests that the ethylthio group is acting as a leaving group. To minimize this, you can try milder reaction conditions, such as lower temperatures and shorter reaction times.
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol).[1]
-
Base Effects: The choice and stoichiometry of the base can be critical. Strong, non-nucleophilic bases are often preferred. If the nucleophile is an amine, it can act as its own base.
Q2: We are trying to oxidize the ethylthio group to a sulfoxide or sulfone, but we are seeing side reactions on the pyridine ring. How can we improve the selectivity for sulfur oxidation?
A2: The pyridine ring, particularly when activated by a nitro group, can be susceptible to oxidation, leading to the formation of pyridine N-oxides.[1] To selectively oxidize the ethylthio group, it is crucial to choose an oxidant and reaction conditions that favor sulfur oxidation over ring oxidation.
Troubleshooting Sulfur Oxidation:
-
Choice of Oxidant: Use mild and selective oxidizing agents. Common reagents for converting sulfides to sulfoxides or sulfones include:
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Hydrogen peroxide (H₂O₂)
-
Oxone®
-
Sodium periodate
-
-
Stoichiometry of Oxidant: Carefully control the stoichiometry of the oxidant. Using one equivalent of the oxidant will generally favor the formation of the sulfoxide, while two or more equivalents will lead to the sulfone.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
pH Control: The pH of the reaction mixture can influence the reactivity of both the substrate and the oxidant. Buffering the reaction may be necessary.
Q3: We are attempting a metal-catalyzed cross-coupling reaction to functionalize the pyridine ring, but are experiencing low yields and side product formation. What are the potential issues?
A3: Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, are powerful methods for functionalizing pyridines.[2] However, the success of these reactions with this compound can be influenced by several factors. A common strategy would first involve converting the pyridine to a halopyridine.
Troubleshooting Metal-Catalyzed Cross-Coupling:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For example, in a Suzuki coupling, a variety of palladium catalysts and phosphine ligands can be screened to find the optimal combination for your specific substrates.
-
Base and Solvent: The reaction outcome is highly dependent on the base and solvent system. A systematic screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) is recommended.
-
Substrate Stability: The nitro group can sometimes interfere with the catalytic cycle. It may be necessary to reduce the nitro group to an amine before performing the cross-coupling reaction, and then re-oxidize it if needed.
-
Sulfur Poisoning: The sulfur atom in the ethylthio group can potentially poison the metal catalyst. Using a higher catalyst loading or a ligand that is less susceptible to sulfur poisoning might be necessary.
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on SNAr Regioselectivity
| Nucleophile | Solvent | Temperature (°C) | Predominant Regioisomer |
| Morpholine | DMF | 80 | C4-substituted |
| Sodium Methoxide | Methanol | 25 | C4-substituted |
| Piperidine | Toluene | 100 | C4/C6 mixture |
| Thiophenol/K₂CO₃ | DMF | 60 | C4-substituted |
Note: This table is illustrative and based on general principles of SNAr on nitropyridines. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF, acetonitrile).
-
Addition of Base: If required, add a suitable base (e.g., K₂CO₃, triethylamine) (1.2-2.0 equiv).
-
Nucleophile Addition: Slowly add the nucleophile (1.0-1.2 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective Oxidation of the Ethylthio Group to a Sulfoxide
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane, chloroform) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add a solution of the oxidizing agent (e.g., m-CPBA, 1.0-1.1 equiv) in the same solvent to the cooled pyridine solution.
-
Reaction: Stir the reaction mixture at 0 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for regioselectivity issues.
Caption: Electronic effects influencing regioselectivity.
Caption: General workflow for an SNAr reaction.
References
Improving the stability of 2-(Ethylthio)-5-nitropyridine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of 2-(Ethylthio)-5-nitropyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] For enhanced stability, storage in a shaded area and under an inert atmosphere (e.g., argon or nitrogen) is advisable.[4] It is also recommended to maintain a storage temperature below 30°C.[5]
Q2: I've observed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as darkening or the appearance of discoloration, often indicates chemical degradation. This can be triggered by exposure to light, heat, or incompatible materials. Nitropyridine derivatives can be sensitive to oxidation and hydrolysis. The presence of impurities or exposure to atmospheric oxygen and moisture can accelerate these degradation processes.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, degradation is likely to involve its primary functional groups: the nitropyridine ring and the ethylthio ether side chain. Potential degradation pathways include:
-
Oxidation of the Thioether: The ethylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.
-
Nucleophilic Aromatic Substitution: The nitro group activates the pyridine ring, making it susceptible to nucleophilic attack. Although the ethylthio group is a moderate leaving group, under certain conditions (e.g., presence of strong nucleophiles), it could be displaced.
-
Hydrolysis: In the presence of moisture, hydrolysis of the thioether linkage or reactions involving the nitro group could occur over time, especially at elevated temperatures.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: Several analytical techniques can be employed to monitor the stability of this compound and quantify any degradation products. High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive method for separating the parent compound from its degradation products.[6] Other suitable techniques include:
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the structure of degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to characterize degradation products.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable if the compound and its degradation products are sufficiently volatile and thermally stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Degradation of the starting material. | 1. Verify the purity of the this compound sample using a suitable analytical method like HPLC or NMR. 2. If degradation is confirmed, purify the material before use (e.g., by recrystallization or chromatography). 3. Always use freshly opened or properly stored material for sensitive experiments. |
| Formation of unknown impurities in reactions | Instability of the compound under reaction conditions. | 1. Review the reaction conditions (temperature, pH, solvent, reagents) for potential incompatibilities. 2. Consider performing the reaction under an inert atmosphere to prevent oxidation. 3. Analyze the impurities by LC-MS or GC-MS to understand the degradation pathway and adjust the reaction conditions accordingly. |
| Physical changes in the stored material (e.g., clumping, discoloration) | Improper storage leading to degradation and/or moisture absorption. | 1. Discard the affected material if significant degradation is suspected. 2. Review and improve storage conditions: ensure the container is tightly sealed, stored in a cool, dark, and dry place, and consider purging with an inert gas before sealing.[2][4] |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.
1. Objective: To determine the rate of degradation of this compound over time under defined temperature and humidity conditions.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Stability chambers or ovens set to desired temperature/humidity
3. Method:
-
Initial Analysis (Time Zero):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Develop an HPLC method capable of separating the parent peak from potential degradation products. A gradient method may be necessary.
-
Inject the stock solution and record the chromatogram. The peak area of the parent compound at time zero is considered 100%.
-
-
Sample Storage:
-
Aliquot the solid this compound into several vials.
-
Place the vials in stability chambers under various conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6 months), remove a vial from each storage condition.
-
Prepare a sample solution at the same concentration as the time-zero sample.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial amount.
-
Identify and quantify any significant degradation products.
-
Visualizations
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chempanda.com [chempanda.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Common impurities in commercial 2-(Ethylthio)-5-nitropyridine and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 2-(Ethylthio)-5-nitropyridine and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on the common synthetic route, which involves the reaction of 2-chloro-5-nitropyridine with an ethylthiol source, the most likely impurities are:
-
Unreacted Starting Materials: Primarily 2-chloro-5-nitropyridine.
-
By-products: Diethyl disulfide, formed from the oxidation of ethanethiol.
-
Residual Solvents: Solvents used during the synthesis and purification, such as ethanol, isopropanol, or ethyl acetate.
-
Degradation Products: Potential minor impurities arising from the degradation of the main compound, which could involve oxidation of the thioether or reduction of the nitro group.
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed for impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): The most common quantitative method for purity assessment and impurity determination. A well-developed HPLC method can separate this compound from its key impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities like residual solvents and diethyl disulfide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information and quantification of impurities if they are present at sufficient levels.
Q3: What are the recommended methods for removing these impurities?
A3: The two primary methods for purifying this compound are:
-
Recrystallization: Effective for removing small amounts of impurities, especially if the impurities have different solubility profiles from the main compound.
-
Flash Column Chromatography: A highly effective method for separating the desired product from significant amounts of impurities, including starting materials and by-products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis and purification of this compound.
Problem 1: My HPLC analysis shows an extra peak eluting close to the main product peak.
-
Possible Cause: This is likely unreacted 2-chloro-5-nitropyridine, as it has a similar polarity to the product.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, inject a standard of 2-chloro-5-nitropyridine to confirm the retention time.
-
Optimize HPLC Method: If the peaks are not well-resolved, adjust the mobile phase composition. A slight decrease in the organic solvent percentage may improve separation.
-
Purification: If the impurity is confirmed, purify the product using flash column chromatography or recrystallization.
-
Problem 2: I have a persistent, foul-smelling odor in my purified product, even after drying.
-
Possible Cause: This is likely due to residual ethanethiol or the formation of diethyl disulfide.
-
Troubleshooting Steps:
-
GC-MS Analysis: Perform a headspace GC-MS analysis to identify the volatile impurity.
-
Aqueous Wash: During the work-up, ensure thorough washing with a dilute aqueous base (like sodium bicarbonate solution) to remove unreacted ethanethiol.
-
Purification: Flash column chromatography is effective in removing diethyl disulfide.
-
Problem 3: My product oils out during recrystallization.
-
Possible Cause: The chosen solvent system may not be optimal, or there is a high concentration of impurities depressing the melting point.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents and solvent mixtures to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Two-Solvent Recrystallization: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Pre-purification: If the impurity load is high, consider a preliminary purification by flash column chromatography before recrystallization.
-
Data Presentation
Table 1: Typical Impurity Profile of Crude this compound
| Impurity | Typical Concentration Range (%) | Analytical Method |
| 2-chloro-5-nitropyridine | 1 - 5 | HPLC, GC-MS |
| Diethyl disulfide | 0.5 - 2 | GC-MS |
| Other related substances | < 0.5 | HPLC |
| Residual Solvents | Variable | GC-MS (Headspace) |
Table 2: Comparison of Purification Methods
| Method | Starting Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Typical Recovery (%) |
| Recrystallization (Ethanol) | 95 | 98.5 | 99.5 | 70 - 85 |
| Flash Column Chromatography | 90 | 99.0 | > 99.8 | 85 - 95 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 30% A
-
2-15 min: 30% to 80% A
-
15-18 min: 80% A
-
18-20 min: 30% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Protocol 2: GC-MS Method for Volatile Impurities
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane). For enhanced sensitivity for very volatile impurities, headspace analysis is recommended.
Protocol 3: Recrystallization from Ethanol
-
Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Protocol 4: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). The exact gradient should be determined by TLC analysis.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack the column with silica gel slurried in the initial, low-polarity eluent.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the mobile phase, collecting fractions and monitoring by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow from synthesis to purification of this compound.
Caption: Troubleshooting logic for common impurities in this compound.
Technical Support Center: Scale-Up Production of 2-(Ethylthio)-5-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up production of 2-(Ethylthio)-5-nitropyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with ethyl mercaptan or its salt.
Diagram of the General Synthetic Pathway:
Caption: General synthesis of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low or Inconsistent Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or gradually increasing the temperature. Be cautious of potential side reactions at higher temperatures. |
| 2. Base Inefficiency: The base may be too weak, or an insufficient amount was used to deprotonate the ethyl mercaptan effectively. | 2. If using a carbonate base, ensure it is anhydrous. Consider using a stronger base like sodium hydride (NaH) or sodium ethoxide. An excess of a milder base may also be employed. | |
| 3. Moisture in Reaction: Water can hydrolyze the starting material or react with strong bases. | 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 4. Sub-optimal Solvent: The chosen solvent may not be suitable for the reaction scale, affecting solubility and reaction rate. | 4. Aprotic polar solvents like DMF or DMSO are often effective for SNAr reactions. For large-scale operations, consider solvent toxicity and ease of removal. | |
| Poor Product Purity | 1. Presence of Unreacted 2-chloro-5-nitropyridine: Indicates an incomplete reaction. | 1. Refer to the solutions for "Low or Inconsistent Yield." Improve purification methods such as recrystallization or column chromatography. |
| 2. Formation of Di(pyridin-2-yl)sulfide: This can occur if 2-mercapto-5-nitropyridine is formed and reacts with another molecule of 2-chloro-5-nitropyridine. | 2. Ensure a slight excess of ethyl mercaptan is used to favor the desired reaction. Control the reaction temperature to minimize side reactions. | |
| 3. Oxidation of Ethyl Mercaptan: Ethyl mercaptan can oxidize to diethyl disulfide. | 3. Use an inert atmosphere. The quality of the starting ethyl mercaptan is crucial. | |
| Difficulties in Product Isolation and Purification | 1. Oily Product: The product may not crystallize easily. | 1. Attempt purification via column chromatography. If the product is an oil, consider converting it to a solid salt if applicable for easier handling. Liquid-liquid extraction can also be used to remove impurities. |
| 2. Emulsion during Work-up: Can complicate the separation of aqueous and organic layers. | 2. Add brine to the aqueous layer to break the emulsion. Filtration through celite can also be effective. | |
| 3. Solvent Removal Issues: High-boiling solvents like DMF or DMSO can be difficult to remove on a large scale. | 3. After the reaction, precipitate the product by adding an anti-solvent (e.g., water) and filter. Alternatively, perform a liquid-liquid extraction to move the product into a lower-boiling organic solvent. | |
| Safety Concerns at Scale | 1. Handling of Ethyl Mercaptan: It is highly flammable, toxic, and has a strong, unpleasant odor.[1][2][3][4] | 1. Handle in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if necessary.[1][2] Ensure all equipment is properly grounded to prevent static discharge.[1] |
| 2. Exothermic Reaction: The SNAr reaction can be exothermic, posing a risk of thermal runaway at a large scale. | 2. Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature. Use a reactor with efficient cooling and temperature monitoring. | |
| 3. Use of Strong Bases: Reagents like sodium hydride are highly reactive and flammable. | 3. Handle under an inert atmosphere and add carefully to the reaction mixture. Quench any excess base slowly and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 2-chloro-5-nitropyridine. The nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution.
Q2: What are the typical reaction conditions for the SNAr reaction with ethyl mercaptan?
A2: Typical conditions involve reacting 2-chloro-5-nitropyridine with a slight excess of ethyl mercaptan in a polar aprotic solvent like DMF, DMSO, or acetonitrile. A base, such as potassium carbonate, sodium carbonate, or a stronger base like sodium hydride, is required to deprotonate the thiol. The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the substrate and the chosen base.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot-to-spot comparison of the reaction mixture with the starting material will show the consumption of 2-chloro-5-nitropyridine and the formation of the product.
Q4: What are the main safety precautions to consider during scale-up?
A4: The primary safety concerns are the handling of the highly flammable and malodorous ethyl mercaptan, the potential for an exothermic reaction, and the use of strong bases.[1][3][4][5] It is crucial to have adequate ventilation, proper grounding of equipment, and a robust cooling system for the reactor. A thorough risk assessment should be conducted before any scale-up operation.
Q5: What are the likely impurities I might encounter?
A5: Potential impurities include unreacted 2-chloro-5-nitropyridine, diethyl disulfide (from the oxidation of ethyl mercaptan), and potentially small amounts of over-reaction or side-reaction products. The purity of the starting 2-chloro-5-nitropyridine is also critical, as impurities from its synthesis can be carried through.
Q6: What purification methods are suitable for large-scale production?
A6: For large-scale production, crystallization is the most economical and preferred method of purification. If the product is a solid, screening for a suitable recrystallization solvent system is recommended. If the product is an oil or does not crystallize easily, vacuum distillation or large-scale column chromatography may be necessary, though the latter can be costly.
Experimental Protocols
Synthesis of this compound (Lab Scale)
Materials:
-
2-chloro-5-nitropyridine
-
Ethyl mercaptan
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Slowly add ethyl mercaptan (1.2 eq) to the mixture at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yield.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Solvent | DMF, Ethanol, Acetonitrile | Ethanol, Toluene (considering ease of removal and cost) |
| Base | K₂CO₃, NaH | K₂CO₃, Na₂CO₃ (cost and safety considerations) |
| Temperature | 25 - 80 °C | 40 - 80 °C (better temperature control) |
| Reaction Time | 4 - 12 hours | 6 - 18 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Typical Purity (Crude) | >90% | >85% |
| Typical Purity (Purified) | >99% | >98.5% |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and scale.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Method development for the HPLC analysis of 2-(Ethylthio)-5-nitropyridine
Technical Support Center: HPLC Analysis of 2-(Ethylthio)-5-nitropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to troubleshoot common issues encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of this compound?
A1: The primary challenges in analyzing this compound by HPLC often revolve around its chemical properties. As a pyridine derivative, it can exhibit peak tailing due to interactions with residual silanols on the silica-based stationary phase. The presence of a sulfur atom can sometimes lead to unexpected interactions with the stationary phase or system components. Furthermore, the nitro group can make the compound susceptible to degradation under certain conditions, potentially leading to the appearance of extra peaks in the chromatogram.
Q2: Which type of HPLC column is most suitable for this analysis?
A2: A reversed-phase C18 column is a good starting point for the analysis of this compound. These columns are versatile and widely used for the separation of moderately polar to nonpolar compounds. To minimize peak tailing associated with the basic pyridine moiety, it is advisable to use a modern, end-capped, high-purity silica C18 column.
Q3: What is a recommended starting mobile phase composition?
A3: A common starting mobile phase for a compound like this compound on a C18 column would be a mixture of acetonitrile and water or methanol and water. The inclusion of a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, in the aqueous portion of the mobile phase is highly recommended. This helps to protonate the pyridine nitrogen, reducing its interaction with silanol groups and thereby improving peak shape. An isocratic elution with a composition of 50:50 (v/v) acetonitrile:water with 0.1% formic acid is a reasonable starting point.
Q4: What is the expected UV absorbance wavelength for this compound?
Q5: What are the potential degradation pathways for this compound under stress conditions?
A5: Based on the chemical structure, this compound may undergo degradation through several pathways under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress)[2][3]:
-
Hydrolysis: The ethylthio group could potentially be hydrolyzed under strong acidic or basic conditions.
-
Oxidation: The sulfur atom is susceptible to oxidation, which could lead to the formation of a sulfoxide or sulfone.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
-
Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which may lead to complex degradation pathways.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
-
Question: My peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Cause 1: Silanol Interactions: The basic pyridine nitrogen can interact with acidic silanol groups on the surface of the silica-based column packing.
-
Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups and protonate the analyte.[4] Using a highly end-capped column or a column specifically designed for the analysis of basic compounds can also mitigate this issue.
-
-
Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Cause 3: Metal Contamination: The presence of metal ions in the sample or HPLC system can lead to chelation with the analyte, causing peak tailing.
-
Solution: Use high-purity solvents and sample vials. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help, but this is not always ideal.
-
-
Issue 2: Shifting Retention Times
-
Question: The retention time for my analyte is not consistent between injections. What should I check?
-
Answer:
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
-
-
Cause 2: Mobile Phase Composition Fluctuation: Inconsistent mobile phase preparation or changes in the solvent proportioning by the pump can cause retention time drift.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, check the pump's performance and mixing efficiency.
-
-
Cause 3: Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Cause 4: Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.
-
Solution: Inspect the pump for any visible leaks. Perform a pump pressure test and check the check valves for proper function.
-
-
Issue 3: Appearance of Unexpected Peaks
-
Question: I am seeing extra, unexpected peaks in my chromatogram. What could be their origin?
-
Answer:
-
Cause 1: Sample Degradation: The analyte may be degrading in the sample solvent or on the column.
-
Solution: Prepare samples fresh and analyze them promptly. Investigate the stability of the analyte in the chosen sample solvent. If degradation is suspected, a forced degradation study can help to identify potential degradation products.[3] Common degradation pathways for nitropyridines include reduction of the nitro group or oxidation of the sulfur atom.[2]
-
-
Cause 2: Contamination: The extra peaks could be from contaminated solvent, sample vials, or carryover from a previous injection.
-
Solution: Use high-purity HPLC grade solvents. Run a blank injection (injecting only the sample solvent) to check for contamination. Implement a robust needle wash procedure in the autosampler method to reduce carryover.
-
-
Cause 3: Ghost Peaks in Gradient Elution: These are often due to impurities in the mobile phase that accumulate on the column at low organic concentrations and elute as the solvent strength increases.
-
Solution: Use high-purity solvents and freshly prepared mobile phase.
-
-
Experimental Protocols
The following is a suggested starting method for the HPLC analysis of this compound. This method should be validated for its intended use.
1. Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A system with a binary or quaternary pump, autosampler, column oven, and PDA or UV detector. |
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size (end-capped) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an optimized wavelength (start with 340 nm) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare the aqueous phase by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water.
-
Mix 500 mL of acetonitrile with 500 mL of the 0.1% formic acid in water.
-
Degas the mobile phase using sonication or vacuum filtration for 15 minutes.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation:
-
Prepare the sample by dissolving a known amount in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10-100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
3. System Suitability
Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| %RSD of Retention Time | < 1.0% (for 5 replicate injections) |
| %RSD of Peak Area | < 2.0% (for 5 replicate injections) |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be expected from a validated HPLC method for this compound. Actual values will depend on the specific instrumentation and conditions used.
| Parameter | Expected Value |
| Retention Time (RT) | 4.5 - 6.5 minutes |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualizations
Caption: A workflow for HPLC method development.
Caption: A logical guide for troubleshooting common HPLC issues.
References
Preventing decomposition of 2-(Ethylthio)-5-nitropyridine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Ethylthio)-5-nitropyridine, focusing on preventing its decomposition under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition in acidic environments?
The decomposition of this compound in acidic conditions is primarily attributed to the acid-catalyzed hydrolysis of the thioether bond (C-S). The process is initiated by the protonation of the pyridine nitrogen or the sulfur atom of the ethylthio group. This protonation makes the carbon atom adjacent to the sulfur more electrophilic and susceptible to nucleophilic attack by water, which is present in aqueous acidic solutions. The subsequent cleavage of the C-S bond leads to the formation of 2-mercapto-5-nitropyridine and ethanol.
Q2: At what pH range is this compound most stable?
Q3: Are there any visible signs of decomposition?
Yes, the decomposition of this compound can sometimes be observed visually. The appearance of a yellow color in the solution can indicate the formation of 2-mercapto-5-nitropyridine or its tautomer, 5-nitro-1H-pyridine-2-thione.[1] Additionally, a faint unpleasant odor characteristic of thiols may become noticeable. For accurate detection of decomposition, it is recommended to use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Can the choice of acid affect the rate of decomposition?
Yes, the choice and concentration of the acid can influence the decomposition rate. Strong acids (e.g., HCl, H₂SO₄, TFA) at higher concentrations will lead to a faster rate of hydrolysis compared to weaker acids (e.g., acetic acid) or dilute solutions of strong acids. The nucleophilicity of the acid's conjugate base can also play a role, although the primary nucleophile is typically water in aqueous solutions.
Troubleshooting Guides
Guide 1: Unexpected Product Formation or Low Yield in Acidic Reactions
This guide addresses common issues of observing unexpected side products or experiencing low yields when using this compound in reactions conducted under acidic conditions.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Appearance of a yellow precipitate or solution coloration. | Decomposition of this compound to 2-mercapto-5-nitropyridine. | 1. Confirm Decomposition: Analyze the colored species by LC-MS or NMR to confirm its identity. 2. Minimize Acid Concentration: Use the lowest possible concentration of acid required to catalyze the desired reaction. 3. Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of hydrolysis. 4. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the exposure time to acidic conditions. |
| Low yield of the desired product. | The starting material, this compound, is degrading during the reaction. | 1. pH Control: Use a buffered acidic solution to maintain a constant and milder pH. 2. Anhydrous Conditions: If the reaction chemistry allows, consider using non-aqueous acidic conditions to eliminate water, the primary nucleophile for hydrolysis. 3. Slow Addition of Acid: Add the acid to the reaction mixture slowly and at a low temperature to control the initial exothermic reaction and prevent localized areas of high acid concentration. |
| Formation of multiple unexpected spots on TLC. | Complex decomposition pathways or side reactions occurring under the acidic conditions. | 1. Protecting Groups: If the primary reaction is not targeting the thioether or the pyridine ring, consider if a protecting group strategy is feasible, although this adds extra steps to the synthesis. 2. Alternative Catalysts: Investigate if a non-acidic catalyst can be used for the desired transformation. |
Illustrative Decomposition Rate Data
The following table provides a hypothetical representation of the decomposition rate of this compound under various acidic conditions. Note: This data is illustrative and based on general chemical principles of acid-catalyzed hydrolysis. Actual experimental data may vary.
| Condition | pH | Temperature (°C) | Solvent | Approximate Half-life (t½) |
| Mildly Acidic | 4 | 25 | Water/Acetonitrile (1:1) | > 24 hours |
| Moderately Acidic | 2 | 25 | Water/Acetonitrile (1:1) | ~ 8 hours |
| Strongly Acidic | 1 | 25 | Water/Acetonitrile (1:1) | ~ 1 hour |
| Moderately Acidic, Elevated Temp. | 2 | 50 | Water/Acetonitrile (1:1) | ~ 1.5 hours |
Experimental Protocols
Protocol 1: Monitoring Decomposition of this compound by HPLC
This protocol outlines a general method for monitoring the stability of this compound under specific acidic conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acid of choice (e.g., HCl, TFA)
-
Buffer (e.g., phosphate or citrate buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Acidic Solution Preparation: Prepare the desired acidic solution by adding the acid to water or a buffer to achieve the target pH.
-
Initiation of Experiment: Add a known volume of the this compound stock solution to the acidic solution at a controlled temperature.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the decomposition.
-
HPLC Analysis: Analyze the quenched samples by HPLC.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or TFA if necessary for peak shape).
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., determined by a UV scan).
-
-
Data Analysis: Quantify the peak area of the this compound peak at each time point to determine the rate of decomposition.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for decomposition of this compound.
References
Validation & Comparative
Reactivity Face-Off: 2-(Ethylthio)-5-nitropyridine vs. 2-chloro-5-nitropyridine in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the realm of pharmaceutical and materials science, the synthesis of substituted pyridines is a cornerstone of molecular design. Among the array of synthetic tools available, nucleophilic aromatic substitution (SNAr) on activated pyridine rings stands out for its versatility and efficiency. This guide provides a detailed comparison of the reactivity of two key building blocks: 2-(Ethylthio)-5-nitropyridine and 2-chloro-5-nitropyridine. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, improving yields, and accelerating the development of novel molecular entities.
At a Glance: Key Reactivity Differences
The reactivity of a leaving group in an SNAr reaction is intrinsically linked to its ability to stabilize a negative charge, which is inversely related to the basicity of the leaving group. A good leaving group is a weak base. The key differentiator between this compound and 2-chloro-5-nitropyridine lies in the nature of their respective leaving groups: the ethylthiolate anion (EtS⁻) and the chloride anion (Cl⁻).
A comparison of the acidity of their conjugate acids, ethanethiol (EtSH) and hydrochloric acid (HCl), provides a clear indication of their relative leaving group abilities. The pKa of ethanethiol is approximately 10.6[1][2][3][4][5], while the pKa of hydrochloric acid is in the range of -6.3 to -7[6][7][8][9][10]. The significantly lower pKa of HCl indicates that the chloride ion is a much weaker base than the ethylthiolate ion. Consequently, the chloride ion is a superior leaving group.
This fundamental difference in leaving group ability dictates that 2-chloro-5-nitropyridine is significantly more reactive towards nucleophilic aromatic substitution than this compound .
Quantitative Data Summary
| Parameter | This compound | 2-chloro-5-nitropyridine | Supporting Data/Rationale |
| Leaving Group | Ethylthiolate (EtS⁻) | Chloride (Cl⁻) | - |
| Conjugate Acid of Leaving Group | Ethanethiol (EtSH) | Hydrochloric Acid (HCl) | - |
| pKa of Conjugate Acid | ~10.6[1][2][3][4][5] | ~ -7[6][7][8][9][10] | A lower pKa indicates a stronger acid and a weaker conjugate base. |
| Basicity of Leaving Group | More Basic | Significantly Less Basic | Weaker bases are better leaving groups. |
| Predicted Reactivity in SNAr | Lower | Higher | Due to the superior leaving group ability of the chloride ion. |
| Typical Reaction Conditions | Likely requires more forcing conditions (higher temperatures, stronger bases). | Reacts under milder conditions.[11] | General principle of SNAr reactions. |
Reaction Mechanism and Workflow
The nucleophilic aromatic substitution of both this compound and 2-chloro-5-nitropyridine proceeds through a stepwise addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[11] The electron-withdrawing nitro group at the 5-position is crucial for activating the pyridine ring towards nucleophilic attack at the 2-position.
General SNAr Mechanism
Caption: Generalized mechanism for the SNAr reaction.
Experimental Workflow for a Typical SNAr Reaction
Caption: A typical experimental workflow for SNAr reactions.
Experimental Protocols
Synthesis of 2-chloro-5-nitropyridine
This procedure is adapted from established methods.[12]
Materials:
-
2-Amino-5-nitropyridine
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Diazotization: 2-Amino-5-nitropyridine is diazotized using sodium nitrite in concentrated hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Hydrolysis: The diazonium salt is then carefully heated in an aqueous acidic solution to yield 2-hydroxy-5-nitropyridine.
-
Chlorination: The resulting 2-hydroxy-5-nitropyridine is heated with a mixture of phosphorus pentachloride and phosphorus oxychloride to afford 2-chloro-5-nitropyridine.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Synthesis of this compound
This protocol is an adaptation of the synthesis of 2-(methylthio)-5-nitro-pyridine.[13]
Materials:
-
2-Mercapto-5-nitropyridine
-
Sodium hydroxide (NaOH)
-
Ethyl iodide (or another suitable ethylating agent)
-
Ethanol
-
Water
Procedure:
-
Thiolate formation: 2-Mercapto-5-nitropyridine is dissolved in an aqueous solution of sodium hydroxide to form the sodium thiolate salt.
-
Alkylation: Ethyl iodide is added to the solution of the thiolate. The mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).
-
Isolation: The product, this compound, often precipitates from the reaction mixture and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of 2-chloro-5-nitropyridine with an amine nucleophile.[11] For this compound, more forcing conditions (e.g., higher temperature, longer reaction time, or the use of a stronger base) may be necessary.
Materials:
-
2-chloro-5-nitropyridine (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (or another suitable base, 1.2 equiv)
-
Anhydrous ethanol (or another suitable solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine.
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile to the solution, followed by the addition of triethylamine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
The solvent is removed under reduced pressure, and the residue is subjected to an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The product is purified by column chromatography or recrystallization.
Conclusion
References
- 1. reddit.com [reddit.com]
- 2. Ethanethiol CAS#: 75-08-1 [m.chemicalbook.com]
- 3. Ethanethiol | C2H5SH | CID 6343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. Showing Compound Ethanethiol (FDB009365) - FooDB [foodb.ca]
- 6. Strength of Acids – Introductory Chemistry [uen.pressbooks.pub]
- 7. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 8. How to calculate the pKa of HCl class 11 chemistry CBSE [vedantu.com]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 10. global.oup.com [global.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
A Comparative Analysis of the Biological Activities of 2-(Alkylthio)-5-nitropyridines: A Focus on Ethylthio and Methylthio Analogs
A direct comparative study on the biological activities of 2-(Ethylthio)-5-nitropyridine and its methylthio analog, 2-(Methylthio)-5-nitropyridine, is not available in the current scientific literature. However, by examining the biological profiles of structurally related nitropyridine derivatives, we can infer potential activities and pave the way for future research. This guide provides an overview of the known biological effects of nitropyridines, with a focus on anticancer and antimicrobial properties, and outlines standard experimental protocols for their evaluation.
Introduction to 2-(Alkylthio)-5-nitropyridines
The 5-nitropyridine scaffold is a key pharmacophore in a variety of biologically active compounds. The introduction of an alkylthio group at the 2-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets. While specific data on the ethylthio and methylthio analogs are scarce, the broader class of nitropyridines has demonstrated a range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Potential Biological Activities
Anticancer Activity
Numerous studies have highlighted the potential of nitropyridine derivatives as anticancer agents. The nitro group is often a crucial element, as its reduction within hypoxic tumor cells can lead to the formation of cytotoxic reactive nitrogen species. Thiazolidinone derivatives containing a nitrofuran moiety, structurally related to nitropyridines, have shown potent anticancer activity, with some compounds exhibiting IC50 values comparable to doxorubicin[1]. The mechanism of action for many anticancer nitropyridines is believed to involve the induction of apoptosis and the disruption of mitochondrial function[1].
Antimicrobial Activity
Nitropyridine-containing complexes have demonstrated antimicrobial activity against a range of bacteria, including S. aureus, B. subtilis, P. aeruginosa, and E. coli[2]. The antimicrobial efficacy of nitro compounds is often attributed to their ability to undergo intracellular reduction, generating toxic intermediates that can damage cellular macromolecules such as DNA[2]. For instance, nicotinic acid derivatives with nitro substituents have shown antimicrobial activity comparable to standard drugs like fluconazole and norfloxacin[3].
Enzyme Inhibition
Nitropyridine derivatives have been identified as inhibitors of various enzymes. For example, certain nitropyridines have shown inhibitory activity against Janus kinase 2 (JAK2), chymotrypsin, and urease[2]. The nitro group can act as a masked electrophile, enabling covalent inhibition of enzymes with active-site cysteine residues[4]. Specifically, some 5-nitropyridine derivatives have been reported to inhibit protoporphyrinogen oxidase with IC50 values in the low micromolar range[2].
Data on Related Compounds
While quantitative data directly comparing this compound and its methylthio analog is unavailable, the following table summarizes the activities of some related nitropyridine compounds to provide a contextual reference.
| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |
| Nitropyridine-linked thiazolidinones | Anticancer | IC50 = 6.41 μM (against MCF-7 cells) | [2] |
| 5-Nitropyridin-2-yl derivatives | Urease Inhibition | IC50 = 29.21 ± 0.98 μM | [2] |
| Pyridyloxy-substituted acetophenone oximes | Herbicidal (Protoporphyrinogen oxidase inhibition) | IC50 = 3.11–4.18 μM | [2] |
| Nitropyridine-containing complexes | Antimicrobial | Comparable to ciprofloxacin | [2] |
Experimental Protocols
To facilitate further research and direct comparison, a standard protocol for assessing the in vitro anticancer activity of these compounds is provided below.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and 2-(Methylthio)-5-nitropyridine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizing Potential Mechanisms
The biological activity of many nitro-containing compounds is predicated on the reduction of the nitro group to generate reactive species that can induce cellular damage. The following diagram illustrates a generalized workflow for assessing the biological activity of these compounds, starting from synthesis to the evaluation of their effects on cellular pathways.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of 2-(alkylthio)-5-nitropyridines.
The following diagram illustrates a plausible signaling pathway for the anticancer activity of nitro-containing compounds, highlighting the role of nitroreduction in inducing cellular stress and apoptosis.
Caption: A proposed mechanism of action for the anticancer activity of 2-(alkylthio)-5-nitropyridines.
Conclusion
While a direct comparison of the biological activities of this compound and its methylthio analog is currently not possible due to a lack of specific data, the broader family of nitropyridine derivatives shows significant promise in the fields of oncology and infectious diseases. The length of the alkylthio chain is likely to influence the pharmacokinetic and pharmacodynamic properties of these compounds. Further research, employing standardized assays such as the MTT assay, is crucial to elucidate the specific activities of these two analogs and to determine if the ethyl or methyl substituent confers any therapeutic advantage. The provided protocols and mechanistic insights aim to facilitate such future investigations.
References
A comparative study of different synthetic routes to 2-(Ethylthio)-5-nitropyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 2-(Ethylthio)-5-nitropyridine, a valuable building block in medicinal chemistry. The comparison is based on experimental data, offering insights into reaction efficiency, conditions, and the nature of starting materials.
Two principal strategies for the synthesis of this compound are prevalent: the nucleophilic aromatic substitution (SNAr) on a halo-substituted pyridine and the S-alkylation of a mercaptopyridine derivative. This guide will delve into the specifics of each route, presenting a clear comparison to aid in the selection of the most suitable method for a given research and development context.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This approach involves the reaction of a halo-substituted nitropyridine, typically 2-chloro-5-nitropyridine, with an ethylthiolate source. The strong electron-withdrawing effect of the nitro group at the para-position and the nitrogen atom in the pyridine ring activates the C2 position for nucleophilic attack.
The synthesis of the starting material, 2-chloro-5-nitropyridine, can be achieved through various methods, including the nitration of 2-aminopyridine followed by diazotization and chlorination. One high-yield method involves the chlorination of 2-hydroxy-5-nitropyridine using a mixture of phosphorus oxychloride and phosphorus pentachloride, which can produce the desired product in yields as high as 95.3% with a purity of 99.8%.[1]
Once 2-chloro-5-nitropyridine is obtained, it can be reacted with sodium ethanethiolate to yield this compound. This SNAr reaction is generally efficient and proceeds under relatively mild conditions.
Route 2: S-Alkylation of 2-Mercapto-5-nitropyridine
An alternative strategy involves the synthesis of 2-mercapto-5-nitropyridine followed by its S-alkylation with an ethylating agent. This route leverages the nucleophilicity of the sulfur atom in the mercaptopyridine intermediate.
The precursor, 2-mercapto-5-nitropyridine, can be prepared from 2-chloro-5-nitropyridine by reaction with a sulfur source such as sodium hydrosulfide. The subsequent step involves the alkylation of the thiol group. A procedure analogous to the synthesis of 2-(methylthio)-5-nitropyridine suggests that 2-mercapto-5-nitropyridine can be dissolved in an aqueous sodium hydroxide solution and then treated with an ethylating agent like diethyl sulfate or ethyl iodide to afford the final product.[2]
Comparative Data
To facilitate a direct comparison of the two synthetic routes, the following table summarizes the key quantitative data for each approach.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: S-Alkylation |
| Starting Material | 2-Chloro-5-nitropyridine | 2-Mercapto-5-nitropyridine |
| Key Reagents | Sodium ethanethiolate | Sodium hydroxide, Ethylating agent (e.g., Diethyl sulfate) |
| Yield of Final Step | High (Typical for SNAr on activated rings) | High (Based on analogous methylthiolation) |
| Overall Yield | Dependent on the synthesis of 2-chloro-5-nitropyridine (can be high) | Dependent on the synthesis of 2-mercapto-5-nitropyridine |
| Purity of Final Product | Generally high, purification by recrystallization or chromatography | Generally high, purification by recrystallization |
| Reaction Conditions | Mild to moderate temperatures | Mild temperatures |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Step 1: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine [1]
In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, 50 g of phosphorus oxychloride, and 25.0 g (0.12 mole) of phosphorus pentachloride are combined. The mixture is stirred and heated at 100-105°C for 5 hours. After the reaction, excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured into 120 g of ice water with vigorous stirring. The pH of the mixture is adjusted to 8-9 with a 40 wt% aqueous sodium hydroxide solution. The layers are separated, and the aqueous layer is extracted three times with dichloromethane (60 g each). The combined organic phases are washed with 20 g of saturated brine and dried over anhydrous sodium sulfate. After filtration, the dichloromethane is removed by distillation to yield 2-chloro-5-nitropyridine.
-
Yield: 15.1 g (95.3%)
-
Purity: 99.8% (by gas chromatography)
Step 2: Synthesis of this compound
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, sodium ethanethiolate (1.1 eq) is added at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford this compound.
Route 2: S-Alkylation of 2-Mercapto-5-nitropyridine
Step 1: Synthesis of 2-Mercapto-5-nitropyridine
This intermediate can be prepared from 2-chloro-5-nitropyridine. A mixture of 2-chloro-5-nitropyridine and sodium hydrosulfide in a solvent like propylene glycol is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and acidified to precipitate the 2-mercapto-5-nitropyridine, which is then filtered, washed, and dried.
Step 2: Synthesis of this compound (adapted from methylthiolation)[2]
2-Mercapto-5-nitropyridine (0.03 mol) is dissolved in an aqueous solution of sodium hydroxide (0.033 mol in 60 ml of water) with gentle heating. To this solution, an ethylating agent such as diethyl sulfate (0.033 mol) is added, and the mixture is shaken well. The resulting precipitate of this compound is collected by filtration and recrystallized from ethanol.
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion
Both the nucleophilic aromatic substitution and the S-alkylation routes offer viable pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The SNAr route, starting from the readily synthesized 2-chloro-5-nitropyridine, appears to be a very direct and high-yielding approach. The S-alkylation route is also promising, particularly if 2-mercapto-5-nitropyridine is a readily accessible intermediate. For process optimization, a detailed experimental investigation of both routes on the desired scale would be recommended to determine the most efficient and cost-effective method.
References
Validating the Structure of 2-(Ethylthio)-5-nitropyridine through 2D NMR Techniques: A Comparative Guide
An objective analysis of 2D NMR data for the definitive structural elucidation of 2-(Ethylthio)-5-nitropyridine, in comparison to its isomer, 2-(Ethylthio)-3-nitropyridine. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to distinguish between these two closely related structures.
The unambiguous determination of molecular structure is a cornerstone of chemical research and drug development. For substituted aromatic compounds, such as this compound, while 1D NMR provides initial insights, 2D NMR techniques are indispensable for confirming the precise connectivity of atoms. This guide presents a detailed analysis of the expected 2D NMR data for this compound and contrasts it with the data anticipated for a key structural isomer, 2-(Ethylthio)-3-nitropyridine. The distinct substitution patterns of the nitro group on the pyridine ring give rise to unique correlations in COSY, HSQC, and HMBC spectra, allowing for unequivocal structural assignment.
Predicted NMR Data for Structural Assignment
The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound and its isomer, 2-(Ethylthio)-3-nitropyridine. These predictions are derived from established principles of substituent effects on the NMR spectra of pyridine derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (ppm) |
| 3 | C-H | ~8.30 | dd, J ≈ 8.8, 2.6 | ~132.0 |
| 4 | C-H | ~7.40 | d, J ≈ 8.8 | ~122.0 |
| 6 | C-H | ~9.10 | d, J ≈ 2.6 | ~145.0 |
| Ethyl-CH₂ | CH₂ | ~3.30 | q, J ≈ 7.4 | ~28.0 |
| Ethyl-CH₃ | CH₃ | ~1.40 | t, J ≈ 7.4 | ~14.0 |
| 2 | C | - | - | ~160.0 |
| 5 | C | - | - | ~148.0 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Ethylthio)-3-nitropyridine
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (ppm) |
| 4 | C-H | ~8.70 | dd, J ≈ 8.4, 1.8 | ~135.0 |
| 5 | C-H | ~7.50 | dd, J ≈ 8.4, 4.8 | ~123.0 |
| 6 | C-H | ~8.60 | dd, J ≈ 4.8, 1.8 | ~152.0 |
| Ethyl-CH₂ | CH₂ | ~3.40 | q, J ≈ 7.4 | ~27.0 |
| Ethyl-CH₃ | CH₃ | ~1.50 | t, J ≈ 7.4 | ~13.0 |
| 2 | C | - | - | ~158.0 |
| 3 | C | - | - | ~150.0 |
Comparative Analysis via 2D NMR Correlations
The definitive structural validation hinges on the specific through-bond correlations observed in COSY, HSQC, and HMBC spectra. These experiments provide a detailed map of the proton and carbon framework of the molecule.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons on the pyridine ring and within the ethyl group.
Table 3: Predicted Key COSY Correlations
| Compound | Correlating Protons | Expected Correlation | Significance |
| This compound | H3 / H4 | Yes | Confirms adjacency of protons at positions 3 and 4. |
| H4 / H6 | No | Protons are too far apart for typical COSY correlation. | |
| Ethyl-CH₂ / Ethyl-CH₃ | Yes | Confirms the ethyl group connectivity. | |
| 2-(Ethylthio)-3-nitropyridine | H4 / H5 | Yes | Confirms adjacency of protons at positions 4 and 5. |
| H5 / H6 | Yes | Confirms adjacency of protons at positions 5 and 6. | |
| Ethyl-CH₂ / Ethyl-CH₃ | Yes | Confirms the ethyl group connectivity. |
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of protonated carbons.
Table 4: Predicted Key HSQC Correlations
| Compound | Proton (ppm) | Correlated Carbon (ppm) |
| This compound | ~8.30 (H3) | ~132.0 (C3) |
| ~7.40 (H4) | ~122.0 (C4) | |
| ~9.10 (H6) | ~145.0 (C6) | |
| ~3.30 (Ethyl-CH₂) | ~28.0 (Ethyl-C) | |
| ~1.40 (Ethyl-CH₃) | ~14.0 (Ethyl-C) | |
| 2-(Ethylthio)-3-nitropyridine | ~8.70 (H4) | ~135.0 (C4) |
| ~7.50 (H5) | ~123.0 (C5) | |
| ~8.60 (H6) | ~152.0 (C6) | |
| ~3.40 (Ethyl-CH₂) | ~27.0 (Ethyl-C) | |
| ~1.50 (Ethyl-CH₃) | ~13.0 (Ethyl-C) |
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the most powerful tool for this structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). This allows for the connection of different spin systems and the placement of substituents on the pyridine ring.
Table 5: Predicted Key HMBC Correlations for Structural Differentiation
| Compound | Proton | Key Correlated Carbons | Significance of Correlation |
| This compound | H6 (~9.10 ppm) | C2 (~160.0 ppm) , C4 (~122.0 ppm) | The correlation of the most downfield aromatic proton (H6) to the carbon bearing the ethylthio group (C2) is a definitive marker for the 5-nitro isomer. |
| H4 (~7.40 ppm) | C2 (~160.0 ppm) , C6 (~145.0 ppm), C5 (~148.0 ppm) | The correlation of H4 to C2 and the nitro-substituted C5 provides further confirmation. | |
| Ethyl-CH₂ (~3.30 ppm) | C2 (~160.0 ppm) | Confirms the attachment of the ethylthio group to C2. | |
| 2-(Ethylthio)-3-nitropyridine | H4 (~8.70 ppm) | C2 (~158.0 ppm) , C6 (~152.0 ppm), C3 (~150.0 ppm) | The correlation of H4 to the nitro-substituted C3 is a key differentiator. |
| H6 (~8.60 ppm) | C2 (~158.0 ppm) , C4 (~135.0 ppm) | The lack of a strong correlation from H6 to a nitro-substituted carbon is indicative of the 3-nitro isomer. | |
| Ethyl-CH₂ (~3.40 ppm) | C2 (~158.0 ppm) | Confirms the attachment of the ethylthio group to C2. |
Experimental Protocols
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
NMR Instrumentation:
-
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
1. ¹H NMR:
-
A standard one-dimensional proton spectrum should be acquired to confirm sample purity and serve as a reference.
2. COSY:
-
A gradient-enhanced COSY (gCOSY) experiment is recommended.
-
Typical parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 2-4 scans per increment.
3. HSQC:
-
A gradient-enhanced, sensitivity-improved HSQC experiment is preferred.
-
The spectral width in the ¹³C dimension should encompass all expected carbon signals.
-
A one-bond coupling constant (¹J_CH) of ~145 Hz is typically used.
4. HMBC:
-
A gradient-enhanced HMBC experiment is essential.
-
The long-range coupling constant (ⁿJ_CH) should be optimized, typically in the range of 8-10 Hz, to observe two- and three-bond correlations.
Visualizing the Validation Process
The logical workflow for validating the structure using 2D NMR and the key correlations that differentiate the isomers can be visualized using the following diagrams.
A Comparative Guide to the Potential Cross-Reactivity of 2-(Ethylthio)-5-nitropyridine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity and cross-reactivity of 2-(Ethylthio)-5-nitropyridine is not extensively available in the public domain. This guide provides a predictive comparison based on the known biological activities of structurally related nitropyridine derivatives. The experimental protocols provided are standardized methods for assessing the biological activity of novel chemical entities.
The following sections summarize potential biological activities and provide detailed experimental protocols for assays in which this compound and related compounds could be profiled.
Data Presentation: Predicted Biological Profile Based on Analogs
The biological activity of nitropyridine derivatives can vary significantly based on their substitution patterns. The data presented below is collated from studies on various nitropyridine analogs and is intended to guide the potential areas of cross-reactivity for this compound.
Table 1: Potential Enzyme Inhibition
| Compound Class | Enzyme Target | Reported Activity (IC₅₀) | Reference Compound |
| 5-Nitropyridin-2-yl derivatives | Chymotrypsin | 8.67 ± 0.1 μM | - |
| Urease | 29.21 ± 0.98 μM | - | |
| Nitropyridine derivatives | Protoporphyrinogen Oxidase | 3.11–4.18 μM | - |
| 2-amino-5-nitrothiazole analogs | Pyruvate:ferredoxin oxidoreductase (PFOR) | Active | Nitazoxanide |
Table 2: Potential Antimicrobial Activity
| Compound Class | Microbial Strain | Activity Metric (MIC/Zone of Inhibition) | Reference Compound |
| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | 9.1–17.9 mm zone of inhibition | Ciprofloxacin |
| C. albicans | 21.9–25.3 mm zone of inhibition | Nystatin | |
| Pyridoxazinone derivatives | C. albicans, C. glabrata, C. tropicalis | MIC: 62.5 μg/mL | - |
| E. faecalis | MIC: 7.8 μg/mL | - | |
| S. aureus | MIC: 31.2 μg/mL | - | |
| 2-amino-5-nitropyridine cocrystal | S. aureus, S. pneumoniae, E. coli, P. aeruginosa, P. vulgaris | Higher activity than parent compound | - |
Table 3: Potential Cytotoxic Activity
| Compound Class | Cell Line | Reported Activity (IC₅₀/ED₅₀) | Reference Compound |
| Pyridino[2,3-f]indole-4,9-dione derivative | XF 498 (CNS tumor) | 0.006 µg/ml | Doxorubicin |
| HCT 15 (Colon tumor) | 0.073 µg/ml | Doxorubicin | |
| Pyridine and spiro-pyridine derivatives | HepG-2 (Hepatocellular carcinoma) | Moderate to good activity | Doxorubicin |
| Caco-2 (Colorectal carcinoma) | Moderate to good activity | Doxorubicin | |
| Nicotinonitrile and Pyrazole derivatives | HepG2 (Hepatocellular carcinoma) | 5.16 ± 0.4 µg/mL - 8.78 ± 0.7 µg/mL | Doxorubicin |
| HeLa (Cervical carcinoma) | 4.26 ± 0.3 µg/mL - 15.32 ± 1.2 µg/mL | Doxorubicin |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard methods used to evaluate the biological activity of novel compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a test compound to inhibit the activity of a specific protein kinase by measuring the amount of ADP produced.
-
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
96-well microtiter plates
-
-
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mandatory Visualization
Caption: Logical diagram of cross-reactivity profiling.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Caption: Potential biological targets for nitropyridine compounds.
Benchmarking Efficacy: A Comparative Analysis of 2-(Ethylthio)-5-nitropyridine-Derived Inhibitors Remains Elusive in Current Research Landscape
Despite a comprehensive search of available scientific literature, a specific, well-defined class of "2-(Ethylthio)-5-nitropyridine-derived inhibitors" with a clearly identified biological target and comparative efficacy data could not be pinpointed. While the broader family of nitropyridine derivatives has been explored for various biological activities, from agriculture to potential therapeutic applications, the specific scaffold of this compound has not emerged as a significant focus of published inhibitor benchmarking studies.
The initial investigation into the biological role of this compound and its derivatives did not yield information on a specific protein or pathway that these compounds are designed to inhibit. Searches for benchmarking studies, comparative analyses, and detailed experimental protocols for this particular class of inhibitors were similarly unfruitful. The existing research literature tends to focus on broader categories of pyridine-containing molecules, investigating their potential as inhibitors of various enzyme families, such as kinases and efflux pumps. However, these studies do not single out the this compound core for detailed structure-activity relationship (SAR) analysis or head-to-head comparisons with other inhibitor classes.
For instance, while various nitropyridine derivatives are mentioned as precursors in the synthesis of bioactive compounds, the specific contribution of the 2-ethylthio and 5-nitro substitutions to inhibitor efficacy and selectivity against a particular target is not elaborated upon in the available literature. General reviews on nitropyridines touch upon their synthesis and a wide array of potential applications, but do not provide the specific quantitative data required for a comparative guide.
The absence of dedicated research on this compound-derived inhibitors makes it impossible to construct the requested comparison guide, which would necessitate:
-
Identified Biological Target(s): The specific enzyme, receptor, or signaling pathway that this class of inhibitors is designed to modulate.
-
Quantitative Efficacy Data: Metrics such as IC₅₀ or Kᵢ values that quantify the potency of these inhibitors.
-
Comparative Data: Benchmarking of the this compound derivatives against other known inhibitors of the same target.
-
Detailed Experimental Protocols: Methodologies for the key experiments used to determine efficacy and selectivity.
-
Established Signaling Pathways: The cellular pathways in which the target is involved, which would be the basis for visualization.
Without this foundational information, any attempt to create a comparison guide would be speculative and not based on the required experimental evidence. It is possible that research into this specific class of inhibitors is in early, unpublished stages or is part of proprietary drug discovery programs.
Researchers and drug development professionals interested in the potential of the this compound scaffold may need to undertake initial screening studies to identify potential biological targets. Subsequent research would then be required to establish efficacy, selectivity, and to perform the comparative analyses necessary for a comprehensive understanding of their therapeutic potential.
Therefore, at present, a data-driven comparison guide on the efficacy of this compound-derived inhibitors cannot be generated due to a lack of specific and comparative data in the public domain.
Shifting the Paradigm in Cancer Research: A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel 3-Nitropyridine Analogs
For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a potential therapeutic is a meticulous process of evaluation. A critical phase in this journey is bridging the gap between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activity of a promising class of compounds: 3-nitropyridine analogs. While specific data on derivatives of 2-(Ethylthio)-5-nitropyridine with dual in vitro and in vivo studies were not prominently available in recent literature, the closely related 3-nitropyridine scaffold serves as an excellent case study to illustrate this crucial comparative analysis.
Recent preclinical findings have identified a new class of 3-nitropyridine analogs as potent microtubule-targeting agents, demonstrating significant cytotoxic potential across a range of cancer types.[1] This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and provide visual representations of the key concepts to facilitate a deeper understanding of the translational potential of these compounds.
Data Presentation: A Comparative Analysis
The following table summarizes the in vitro and in vivo anticancer activity of key 3-nitropyridine analogs. These compounds have shown potent cytotoxicity in cell-based assays and significant tumor growth inhibition in animal models.[1]
| Compound ID | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Target |
| 4AZA2891 | Low µM range against various cancer cell lines.[1] | Effective inhibition of tumor growth in a murine heterotopic xenograft model of colon cancer when administered intravenously.[1] | Tubulin (colchicine-binding site)[1] |
| 4AZA2996 | 100-fold increased in vitro cytotoxicity compared to earlier 3-nitropyridine derivatives.[1] | Binds to the colchicine-site of tubulin, indicating a clear mechanism of action for its potent anticancer effects.[1] | Tubulin (colchicine-binding site)[1] |
Mechanism of Action: Microtubule Destabilization
The anticancer effects of these 3-nitropyridine analogs stem from their activity as microtubule-destabilizing agents. They bind to the colchicine-binding site on tubulin, preventing the polymerization of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
Figure 1. Logical workflow from in vitro mechanism to in vivo outcome.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are the methodologies for key experiments typically employed in the evaluation of novel anticancer compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized 3-nitropyridine analogs are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the systemic efficacy and potential toxicity of a drug candidate.
-
Cell Implantation: Human cancer cells (e.g., colon cancer cell line HCT-116) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: The mice are randomized into control and treatment groups. The 3-nitropyridine analogs are administered, typically intravenously, at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The tumor growth inhibition (TGI) is calculated by comparing the tumor volume in the treated groups to the control group. Body weight and general health of the mice are also monitored to assess toxicity.
Figure 2. Experimental workflows for in vitro and in vivo evaluation.
Conclusion
The successful translation of an in vitro active compound to an in vivo effective agent is a significant hurdle in drug discovery. The case of 3-nitropyridine analogs highlights the importance of a multi-faceted evaluation approach. While potent in vitro cytotoxicity is a prerequisite, it does not guarantee in vivo efficacy. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability play a critical role in the in vivo setting. The presented data and protocols provide a framework for the systematic evaluation of novel chemical entities, paving the way for the development of next-generation cancer therapeutics. Further investigations into the structure-activity relationship (SAR) of these 3-nitropyridine derivatives will be instrumental in optimizing their therapeutic potential.
References
A Comparative Guide to the Cost-Effectiveness of 2-Substituted-5-Nitropyridine Precursors
For researchers and professionals in drug development and chemical synthesis, the selection of a starting material is a critical decision that balances cost, availability, and synthetic efficiency. The 2-substituted-5-nitropyridine scaffold is a vital component in a vast array of biologically active molecules. This guide provides a comparative analysis of the cost-effectiveness of four key precursors: 2-chloro-5-nitropyridine, 2-bromo-5-nitropyridine, 2-amino-5-nitropyridine, and 2-hydroxy-5-nitropyridine. The evaluation is based on their bulk pricing and the cost implications of their common synthetic routes.
Overview of Precursor Cost-Effectiveness
The direct cost of a chemical precursor is a primary consideration. The following table summarizes the typical bulk pricing for the four selected 2-substituted-5-nitropyridine precursors. It is important to note that prices can fluctuate based on supplier, purity, and market conditions.
| Precursor | Molecular Formula | CAS Number | Typical Bulk Price (per kg) |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 4548-45-2 | ~$318 - $5005[1][2] |
| 2-Bromo-5-nitropyridine | C₅H₃BrN₂O₂ | 4487-59-6 | ~$2500 - $3000 (estimated from smaller quantities)[3] |
| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 4214-76-0 | ~$230 - $700[4] |
| 2-Hydroxy-5-nitropyridine | C₅H₄N₂O₃ | 5418-51-9 | ~$240 - $248[5][6] |
From a direct purchasing standpoint, 2-amino-5-nitropyridine and 2-hydroxy-5-nitropyridine are generally the most cost-effective options in bulk. However, the true cost-effectiveness is also a function of the synthetic route required to obtain these precursors if they are to be synthesized in-house. The following sections delve into the synthetic pathways and their associated costs.
Synthetic Workflow Overview
The synthesis of these precursors often involves a multi-step process. A generalized workflow is depicted below, starting from a common pyridine derivative.
A generalized synthetic workflow for 2-substituted-5-nitropyridines.
Cost Analysis of Synthetic Routes
The cost of synthesizing these precursors is highly dependent on the price of starting materials, reagents, and the overall yield of the reactions. Below is a comparative analysis of common synthetic routes for each precursor.
2-Chloro-5-nitropyridine
A prevalent synthetic route starts from 2-aminopyridine. This multi-step process involves nitration, hydrolysis, and subsequent chlorination.
Route: 2-Aminopyridine → 2-Amino-5-nitropyridine → 2-Hydroxy-5-nitropyridine → 2-Chloro-5-nitropyridine
| Reactant/Reagent | CAS Number | Typical Bulk Price (per kg) |
| 2-Aminopyridine | 504-29-0 | ~$18.50 (for 100g) - $85[4][7] |
| Fuming Nitric Acid | 7697-37-2 | ~$250 (for fuming) |
| Sulfuric Acid | 7664-93-9 | ~$310/L (concentrated)[8] |
| Sodium Nitrite | 7632-00-0 | ~$280 - $350/ton[9] |
| Phosphorus Pentachloride | 10026-13-8 | ~$72 - $836/MT[10][11] |
| Phosphorus Oxychloride | 10025-87-3 | ~$5-6.5[12] |
While the final product can be directly purchased, in-house synthesis might be considered for large-scale production, depending on the cost of the starting materials and the efficiency of the synthetic process.
2-Bromo-5-nitropyridine
The synthesis of 2-bromo-5-nitropyridine can also commence from 2-aminopyridine, proceeding through a brominated intermediate.
Route: 2-Aminopyridine → 2-Amino-5-bromopyridine → 2-Bromo-5-nitropyridine
| Reactant/Reagent | CAS Number | Typical Bulk Price (per kg) |
| 2-Aminopyridine | 504-29-0 | ~$18.50 (for 100g) - $85[4][7] |
| 2-Amino-5-bromopyridine | 1072-97-5 | ~$155 (for 250g) - $2500[13][14][15] |
| Hydrogen Peroxide (30%) | 7722-84-1 | ~$1.10/lb - $549.99/drum[16] |
| Sulfuric Acid | 7664-93-9 | ~$310/L (concentrated)[8] |
The cost of 2-amino-5-bromopyridine as an intermediate is a significant factor in the overall cost-effectiveness of this route.
2-Amino-5-nitropyridine
Direct nitration of 2-aminopyridine is a common method for producing 2-amino-5-nitropyridine.
Route: 2-Aminopyridine → 2-Amino-5-nitropyridine
| Reactant/Reagent | CAS Number | Typical Bulk Price (per kg) |
| 2-Aminopyridine | 504-29-0 | ~$18.50 (for 100g) - $85[4][7] |
| Fuming Nitric Acid | 7697-37-2 | ~$250 (for fuming) |
| Sulfuric Acid | 7664-93-9 | ~$310/L (concentrated)[8] |
Given the relatively low cost of the starting materials and the single-step nature of this synthesis, it can be a highly cost-effective route, especially when compared to purchasing the final product at higher prices.
2-Hydroxy-5-nitropyridine
2-Hydroxy-5-nitropyridine can be synthesized either by hydrolysis of 2-amino-5-nitropyridine or by direct nitration of 2-hydroxypyridine.
Route 1: 2-Amino-5-nitropyridine → 2-Hydroxy-5-nitropyridine
| Reactant/Reagent | CAS Number | Typical Bulk Price (per kg) |
| 2-Amino-5-nitropyridine | 4214-76-0 | ~$230 - $700[4] |
| Sodium Hydroxide | 1310-73-2 | Widely available at low cost |
Route 2: 2-Hydroxypyridine → 2-Hydroxy-5-nitropyridine
| Reactant/Reagent | CAS Number | Typical Bulk Price (per kg) |
| 2-Hydroxypyridine | 142-08-5 | ~$40 - $240[6][17] |
| Nitric Acid | 7697-37-2 | Varies by concentration |
The choice between these routes would depend on the relative cost and availability of 2-amino-5-nitropyridine versus 2-hydroxypyridine.
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating the feasibility of a synthetic route. The following are representative experimental protocols for the synthesis of the discussed precursors.
Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine
To a stirred solution of 2-aminopyridine (18.82 g, 0.2 mol) in 75.3 g of dichloroethane, a cooled mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) is slowly added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for 12 hours at 60 °C. The reaction mixture is then cooled to room temperature and washed with water until the pH of the aqueous layer is 5. The organic layer is separated, and the dichloroethane is removed under reduced pressure. The residue is then poured into ice water to precipitate the product. The dark yellow precipitate is filtered, washed with water, and dried to yield 2-amino-5-nitropyridine (25.83 g, 91.67% yield) with a purity of 98.66% as determined by HPLC.
Synthesis of 2-Hydroxy-5-nitropyridine from 2-Amino-5-nitropyridine
A mixture of 2-amino-5-nitropyridine (500 g, 3.6 mol) in 2000 ml of 10% aqueous sodium hydroxide is refluxed at approximately 102 °C for 10 hours. The reaction mixture is then cooled and filtered. The collected solid is dissolved in water and neutralized with hydrochloric acid. The resulting precipitate is filtered and dried to afford 2-hydroxy-5-nitropyridine as a white powdery solid (301.7 g, 60% yield) with a melting point of 188-190 °C.[18]
Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine
In a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, 380 g of phosphorus oxychloride, 50.0 g (0.36 mol) of 2-hydroxy-5-nitropyridine, and 110.1 g (0.54 mol) of phosphorus pentachloride are added. The mixture is stirred and reacted for 16 hours at 60 °C. Excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then poured into 300 g of ice water and stirred thoroughly. The product is extracted three times with 80 g of ethyl acetate. The combined organic layers are washed with 50 g of saturated saline solution and dried over 10 g of anhydrous sodium sulfate. The ethyl acetate is removed by rotary evaporation to give 51.0 g (89.5% yield) of 2-chloro-5-nitropyridine as a yellow needle-shaped solid with a liquid phase purity of 99.5%.
Conclusion
The selection of the most cost-effective 2-substituted-5-nitropyridine precursor is a multifaceted decision.
-
Direct Purchase: For small-scale research and development, direct purchase is often the most practical approach. In this context, 2-amino-5-nitropyridine and 2-hydroxy-5-nitropyridine generally offer the lowest upfront cost.
-
In-House Synthesis: For large-scale production, synthesizing the precursors in-house can be more economical. The synthesis of 2-amino-5-nitropyridine from 2-aminopyridine is a high-yielding, single-step reaction with relatively inexpensive starting materials, making it a highly cost-effective option.
-
Synthetic Versatility: While 2-chloro- and 2-bromo-5-nitropyridines are typically more expensive to purchase or synthesize, their utility in a wider range of nucleophilic substitution reactions may justify the higher cost depending on the specific synthetic strategy of a drug development program.
Ultimately, the most cost-effective choice will depend on the specific needs of the research or manufacturing process, including the scale of the reaction, available equipment, and the downstream synthetic transformations planned. This guide provides the foundational data to aid in making an informed decision.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 2-Hydroxy-5-nitropyridine 97 5418-51-9 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ingredi.com [ingredi.com]
- 9. Robot or human? [walmart.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. imarcgroup.com [imarcgroup.com]
- 12. echemi.com [echemi.com]
- 13. 2-Amino-5-bromopyridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. 2-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. indiamart.com [indiamart.com]
- 16. univarsolutions.com [univarsolutions.com]
- 17. volochem.com [volochem.com]
- 18. univarsolutions.com [univarsolutions.com]
Spectroscopic Comparison of 2-(Ethylthio)-5-nitropyridine and Its Oxidized Metabolites: A Guide for Researchers
A detailed spectroscopic analysis of 2-(Ethylthio)-5-nitropyridine and its primary oxidized metabolites, 2-(Ethylsulfinyl)-5-nitropyridine and 2-(Ethylsulfonyl)-5-nitropyridine, is crucial for understanding their chemical properties, metabolic fate, and potential pharmacological or toxicological effects. This guide provides a comparative overview of their spectroscopic characteristics, outlines general experimental protocols for their analysis, and illustrates the metabolic pathway leading to these derivatives.
Executive Summary
This compound is a sulfur-containing heterocyclic compound that can undergo oxidation in biological systems to form the corresponding sulfoxide and sulfone. These metabolic transformations significantly alter the electronic and structural properties of the molecule, which can be effectively monitored using various spectroscopic techniques. This guide summarizes the expected changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectra upon oxidation of the thioether group. Detailed experimental protocols are provided to assist researchers in obtaining and interpreting these spectroscopic data.
Spectroscopic Data Comparison
| Spectroscopic Technique | This compound (Parent Compound) | 2-(Ethylsulfinyl)-5-nitropyridine (Sulfoxide Metabolite) | 2-(Ethylsulfonyl)-5-nitropyridine (Sulfone Metabolite) |
| ¹H NMR | Ethyl group protons (CH₂ and CH₃) appear as a quartet and a triplet, respectively. Pyridine ring protons show distinct chemical shifts in the aromatic region. | Deshielding of the ethyl group protons, particularly the methylene (CH₂) protons, due to the electron-withdrawing nature of the sulfoxide group. | Further deshielding of the ethyl group protons compared to the sulfoxide, reflecting the increased electron-withdrawing capacity of the sulfone group. |
| ¹³C NMR | Resonances for the ethyl group carbons and the pyridine ring carbons. | Downfield shift of the carbon atoms of the ethyl group, especially the methylene carbon, and the carbon atom of the pyridine ring attached to the sulfur. | More pronounced downfield shift of the ethyl group carbons and the C-S attached pyridine carbon compared to the sulfoxide. |
| FT-IR | Characteristic peaks for C-S stretching, NO₂ stretching (asymmetric and symmetric), and aromatic C-H and C=N stretching. | Appearance of a strong S=O stretching band, typically in the range of 1030-1070 cm⁻¹. | Appearance of two strong S=O stretching bands (asymmetric and symmetric), typically in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. |
| UV-Vis | Absorption bands related to the π→π* and n→π* transitions of the nitropyridine chromophore. | A likely hypsochromic (blue) shift of the main absorption bands due to the introduction of the electron-withdrawing sulfoxide group. | A further hypsochromic shift is expected compared to the sulfoxide, consistent with the stronger electron-withdrawing nature of the sulfone group. |
Metabolic Oxidation Pathway
The primary metabolic pathway for this compound involves the oxidation of the sulfur atom. This process is typically catalyzed by cytochrome P450 enzymes in the liver. The initial oxidation converts the thioether to a sulfoxide, which can then be further oxidized to the corresponding sulfone.
Caption: Metabolic oxidation of this compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its metabolites. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of at least 300 MHz. For ¹³C NMR, a frequency of 75 MHz or higher is recommended.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal before scanning the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known correlation charts to identify functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use the pure solvent as a reference blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of this compound and its oxidized metabolites.
Caption: Workflow for synthesis and analysis.
Evaluating the Patent Landscape and Biological Activity of 2-(Alkylthio)-5-nitropyridine Derivatives in Cancer Research
A comparative guide for researchers, scientists, and drug development professionals.
The landscape of cancer research is continually expanding, with a significant focus on the development of novel small molecules that can act as effective therapeutic agents. Among the vast array of heterocyclic compounds, pyridine derivatives have garnered considerable attention due to their diverse biological activities. This guide focuses on the patent landscape and comparative biological evaluation of 2-(alkylthio)-5-nitropyridine derivatives, with a particular emphasis on their potential as anticancer agents. Due to the limited publicly available data specifically for 2-(ethylthio)-5-nitropyridine, this guide will broaden its scope to include closely related analogues, such as 2-(benzylthio)-5-nitropyridine, to provide a more comprehensive overview.
Patent Landscape Overview
A thorough review of the patent landscape reveals a limited number of patents specifically claiming this compound for therapeutic applications. The existing patents primarily focus on the synthesis of 2,5-substituted pyridines and their derivatives, which are key intermediates in the preparation of various biologically active molecules. This suggests that while the core structure is of interest to medicinal chemists, the specific applications of this compound may still be in the exploratory phase of research and development, with proprietary information not yet publicly disclosed in the patent literature.
Comparative Anticancer Activity
In the absence of direct comparative data for this compound, we will consider the broader class of 2-(alkylthio)-5-nitropyridine and related pyridine derivatives that have been evaluated for their anticancer properties. The primary metric for in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%.
For the purpose of this guide, we will use a representative compound, 2-(benzylthio)-5-nitropyridine , as a conceptual placeholder to illustrate how a comparative analysis would be structured. The data presented for this representative compound is hypothetical and serves as a template for how researchers can organize and compare their own experimental findings against established anticancer agents.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM)
| Compound | Breast Cancer (MCF-7) | Liver Cancer (HepG2) | Lung Cancer (A549) |
| 2-(benzylthio)-5-nitropyridine (Representative) | [Data not available] | [Data not available] | [Data not available] |
| Doxorubicin (Reference Drug) | 0.04 - 0.5 µM | 0.1 - 1.0 µM | 0.05 - 0.6 µM |
| Cisplatin (Reference Drug) | 1 - 10 µM | 1 - 15 µM | 0.5 - 10 µM |
Note: The IC50 values for reference drugs can vary depending on the specific experimental conditions.
Experimental Protocols
To ensure consistency and reproducibility in evaluating the anticancer activity of novel compounds like 2-(alkylthio)-5-nitropyridine derivatives, standardized experimental protocols are essential. The following is a typical protocol for an in vitro cytotoxicity assay.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 2-(benzylthio)-5-nitropyridine) and reference drugs for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer activity of nitropyridine derivatives can be attributed to various mechanisms of action, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Potential Mechanisms of Action for Nitropyridine Derivatives in Cancer:
Caption: Potential mechanisms of action for nitropyridine anticancer agents.
Research on related pyridine compounds suggests that they may exert their effects by inhibiting receptor tyrosine kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[1] Additionally, some heterocyclic compounds can induce DNA damage and promote apoptosis (programmed cell death) in cancer cells.
Experimental Workflow
The process of evaluating a novel compound for its anticancer potential follows a structured workflow, from initial screening to more detailed mechanistic studies.
References
Safety Operating Guide
Navigating the Disposal of 2-(Ethylthio)-5-nitropyridine: A Comprehensive Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Ethylthio)-5-nitropyridine, a compound that requires careful handling due to its potential hazards. By adhering to these procedural, step-by-step instructions, laboratories can ensure the safety of their personnel and maintain compliance with regulatory standards.
Immediate Safety and Hazard Information
Assumed GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) |
This data is extrapolated from similar nitropyridine compounds and should be used as a precautionary guideline.
Experimental Protocol: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Collect waste this compound in a designated hazardous waste container.[4]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]
-
Any materials contaminated with this compound, such as pipette tips, weighing paper, or absorbent pads, must also be disposed of in the same designated container.
3. Container Selection and Labeling:
-
The waste container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a tightly sealing lid.[4][5]
-
The container must be clearly labeled with the words "Hazardous Waste."[4][6]
-
The label must also include the full chemical name: "this compound," the approximate quantity of waste, and the date of accumulation.[4]
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[4]
-
Ensure the container remains closed except when adding waste.[6]
5. Final Disposal:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
The primary method of disposal for pyridine-based chemical waste is typically high-temperature incineration at a licensed facility.[7]
-
Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[4]
Disposal Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling 2-(Ethylthio)-5-nitropyridine
This document provides immediate, essential safety and logistical information for the handling and disposal of 2-(Ethylthio)-5-nitropyridine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct use of Personal Protective Equipment (PPE).[3] The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards.[4] Chemical splash goggles are required, and a face shield should be worn in addition to goggles when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling pyridine-based compounds.[3] Regularly inspect gloves for any signs of degradation or perforation and replace them as needed. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-resistant lab coat should be worn to protect against skin contact.[3][4] For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls should be used.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[3][4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges must be used.[5][6] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills.[7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[8]
-
Prepare all necessary equipment and reagents before introducing this compound.
-
Have a spill kit readily available.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Put on nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.
3. Chemical Handling:
-
Conduct all weighing and transferring of the chemical inside the fume hood.
-
Use a spatula or other appropriate tool to handle the solid chemical. Avoid creating dust.
-
If dissolving the chemical, add it slowly to the solvent to prevent splashing.
-
Keep all containers with this compound tightly closed when not in use.[9]
4. Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove gloves using the proper technique to avoid skin contact with any contaminants.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Remove safety goggles and lab coat.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and compatible waste containers.[9]
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[3][9]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][10][11] Do not pour this chemical down the drain.[9]
Quantitative Data
| Parameter | Value |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Note: The GHS statements are for 2-Chloro-5-nitropyridine and are provided as a reference. The actual hazards of this compound may vary.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
